5-Bromo-2-methylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCBXWHELADABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, provides detailed experimental protocols, and outlines the expected analytical characterization of the target molecule and its key intermediates.
Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process commencing with the commercially available starting material, isoquinoline. The proposed synthetic route is as follows:
-
Bromination of Isoquinoline: Electrophilic bromination of isoquinoline at the C5 position to yield 5-bromoisoquinoline.
-
Oxidation of 5-Bromoisoquinoline: Conversion of 5-bromoisoquinoline to 5-bromoisoquinolin-1(2H)-one.
-
N-Methylation of 5-Bromoisoquinolin-1(2H)-one: Introduction of a methyl group at the nitrogen atom to afford the final product, this compound.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. These procedures are adapted from established methods for similar transformations.
Step 1: Synthesis of 5-Bromoisoquinoline
This procedure is adapted from a known method for the bromination of isoquinoline.[1]
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (96%)
-
Diethyl ether
-
Aqueous Ammonia (25%)
-
Sodium Hydroxide (1M solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.
-
Isoquinoline (44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.
-
The solution is then cooled to -25°C in a dry ice-acetone bath.
-
N-Bromosuccinimide (64.6 g, 363 mmol) is added in portions, ensuring the internal temperature is maintained between -22 and -26°C.
-
The reaction mixture is stirred vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.
-
The resulting homogeneous solution is poured onto 1.0 kg of crushed ice.
-
The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
The alkaline suspension is extracted with diethyl ether (3 x 400 mL).
-
The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude solid is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline as a white solid.
Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one
This protocol is based on the oxidation of 5-bromoisoquinoline.[2]
Materials:
-
5-Bromoisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Chloroform
-
Saturated Sodium Bicarbonate solution
-
Saturated Brine solution
-
Acetic Anhydride
-
Sodium Hydroxide (2.0 M solution)
-
Hydrochloric Acid (2.0 M solution)
Procedure:
-
5-Bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).
-
m-CPBA (9.28 g, 35.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is diluted with chloroform and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The obtained residue is dissolved in acetic anhydride (78.0 mL) and refluxed for 1 hour.
-
The reaction mixture is concentrated under reduced pressure, and 2.0 M sodium hydroxide solution (156 mL) is added to the residue. The mixture is then refluxed for 2 hours.
-
After cooling to room temperature, the reaction is neutralized with 2.0 M hydrochloric acid.
-
The precipitated crystals are collected by filtration and dried under reduced pressure to give 5-bromoisoquinolin-1(2H)-one.
Step 3: Synthesis of this compound
This is a general procedure for the N-methylation of an isoquinolinone, which can be adapted for 5-bromoisoquinolin-1(2H)-one.
Materials:
-
5-Bromoisoquinolin-1(2H)-one
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 5-bromoisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF or THF, is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) at 0°C.
-
The mixture is stirred for 30 minutes at this temperature.
-
Methyl iodide (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization Data
This section summarizes the key analytical data for the intermediates and the final product.
Table 1: Physical and Analytical Data of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.05 | 34784-04-8 | White to light brown solid |
| 5-Bromoisoquinolin-1(2H)-one | C₉H₆BrNO | 224.05 | 190777-77-6 | Light yellow to light brown solid[3] |
| This compound | C₁₀H₈BrNO | 238.08 | 1100509-38-3 (dihydro analog) | Predicted: Solid |
Table 2: Spectroscopic Data for 5-Bromoisoquinolin-1(2H)-one
| Data Type | Observed Values |
| LCMS | Purity: 94%, Rt: 1.243 min[4] |
| ESMS (m/z) | 224 [M+H]⁺[4] |
Table 3: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Values/Characteristics |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm): Aromatic protons (δ 7.0-8.5), N-CH₃ singlet (δ ~3.5-3.8), vinyl protons (δ 6.5-7.5). |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): Carbonyl carbon (δ ~160-165), aromatic and vinyl carbons (δ ~110-145), N-CH₃ carbon (δ ~30-35). |
| IR (cm⁻¹) | Expected Absorptions: Aromatic C-H stretch (~3000-3100), C=O stretch (~1650-1670), C=C stretch (~1600, ~1450). |
| Mass Spec (m/z) | Expected Molecular Ion Peak: [M]⁺ at ~237/239 (due to bromine isotopes), [M+H]⁺ at ~238/240. |
Logical and Workflow Diagrams
The following diagrams illustrate the logical flow of the characterization process and the overall experimental workflow.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should note that the provided protocols may require optimization for specific laboratory conditions and scales. The predicted characterization data serves as a reference for the analysis of the synthesized compound.
References
Technical Guide: Physicochemical Properties of 5-Bromo-2-methylisoquinolin-1(2H)-one
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the available physicochemical properties, synthesis, and spectral data for 5-Bromo-2-methylisoquinolin-1(2H)-one. Due to a lack of extensive experimental data for this specific compound in publicly accessible literature, this guide also includes comprehensive information on its immediate precursor, 5-Bromoisoquinolin-1(2H)-one, from which the target compound is synthesized.
Physicochemical Properties
Quantitative data for this compound is sparse, with most available information being calculated or predicted. In contrast, more data, albeit often predicted, is available for its precursor, 5-Bromoisoquinolin-1(2H)-one. These properties are summarized in the tables below for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | Calculated |
| Molecular Weight | 238.08 g/mol | Calculated |
| CAS Number | Not Found | - |
Table 2: Physicochemical Properties of 5-Bromoisoquinolin-1(2H)-one (Precursor)
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| CAS Number | 190777-77-6 | [1][3] |
| Boiling Point | 443.2 ± 45.0 °C (Predicted) | [3] |
| Density | 1.620 g/cm³ (Predicted) | [3] |
| pKa | 12.19 ± 0.20 (Predicted) | [3] |
| logP | 2 (Predicted) | [2] |
| Appearance | Light yellow to light brown solid | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to be a two-step process, commencing with the synthesis of its precursor, 5-Bromoisoquinolin-1(2H)-one, followed by N-methylation.
Synthesis of 5-Bromoisoquinolin-1(2H)-one
A common method for the synthesis of 5-Bromoisoquinolin-1(2H)-one involves the dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one.
Experimental Protocol:
-
Reaction Setup: A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) is prepared in a suitable solvent such as 1,4-dioxane.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 24 hours.
-
Work-up:
-
The solvent is removed by evaporation under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a 10% aqueous sodium hydroxide solution.
-
The organic and aqueous layers are separated, and the aqueous layer is further extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated by evaporation.
-
-
Purification: The crude product is purified by flash chromatography on silica gel, eluting with a dichloromethane and methanol gradient (e.g., from 99:1 to 96:4) to yield 5-bromoisoquinolin-1(2H)-one as a yellow solid.[3]
N-methylation to Yield this compound
While a specific protocol for the N-methylation of 5-Bromoisoquinolin-1(2H)-one was not found, a general and reliable method for the N-methylation of lactams and related heterocyclic compounds involves the use of a methylating agent in the presence of a base.
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of 5-Bromoisoquinolin-1(2H)-one (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Reaction Conditions:
-
The mixture is stirred at room temperature for 15-30 minutes to facilitate the deprotonation of the lactam nitrogen.
-
A methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents), is added dropwise to the suspension.
-
The reaction is then stirred at room temperature or gently heated (e.g., to 40-60 °C) and monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, the reaction mixture is quenched with water.
-
The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating the synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Biological Activity
There is currently no specific information available in the searched scientific literature regarding the biological activity or potential signaling pathway interactions of this compound. However, the isoquinoline scaffold is a common motif in many biologically active compounds, and derivatives are often investigated for a range of therapeutic applications, including as potential agents targeting neurological disorders. Further research is required to elucidate the specific biological profile of this compound.
Spectral Data
Disclaimer: The information provided in this document is based on currently available data from public sources and chemical supplier databases. Much of the physicochemical data for the compounds discussed is predicted and has not been experimentally verified. Researchers should use this guide as a starting point and are encouraged to perform their own analyses to confirm these properties.
References
Spectroscopic Analysis of 5-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide serves as a valuable resource for researchers involved in the synthesis, identification, and characterization of similar isoquinolinone derivatives.
Introduction
This compound is a halogenated derivative of the isoquinolinone scaffold, a core structure found in numerous biologically active compounds. The precise characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and elucidating structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This document outlines the expected spectroscopic properties of this compound and provides standardized protocols for their determination.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.5 - 3.7 | s | 3H | N-CH₃ |
| ~ 6.5 - 6.7 | d | 1H | Ar-H |
| ~ 7.0 - 7.2 | d | 1H | Ar-H |
| ~ 7.4 - 7.6 | t | 1H | Ar-H |
| ~ 7.7 - 7.9 | d | 1H | Ar-H |
| ~ 8.0 - 8.2 | d | 1H | Ar-H |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. Coupling constants (J) would provide further structural information.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 35 - 40 | N-CH₃ |
| ~ 115 - 145 | Aromatic and Vinylic Carbons |
| ~ 160 - 165 | C=O (Amide) |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1650 - 1680 | C=O (Amide) stretch |
| ~ 1550 - 1600 | C=C (Aromatic) stretch |
| ~ 1000 - 1100 | C-N stretch |
| ~ 500 - 600 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 237/239 | [M]⁺∙ Molecular ion (presence of Br isotope pattern) |
| 222/224 | [M-CH₃]⁺ |
| 209/211 | [M-CO]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the compound and has minimal overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a common and simple method for solid samples.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the ATR accessory or the KBR pellet holder into the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[1] EI is a hard ionization technique that often leads to fragmentation, providing structural information.[1] ESI is a softer ionization method that typically yields the molecular ion peak with less fragmentation.[1]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. The isotopic pattern of bromine should be clearly visible.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathway for this compound in mass spectrometry.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently scarce, the predicted data and detailed experimental protocols herein offer a robust framework for researchers to identify and characterize this compound and its analogs. The application of these spectroscopic methods is crucial for advancing research in medicinal chemistry and drug development where isoquinolinone scaffolds are of significant interest.
References
An In-depth Technical Guide on the Solubility of 5-Bromo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 5-Bromo-2-methylisoquinolin-1(2H)-one, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the predicted solubility characteristics, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.
Introduction to this compound
This compound is a heterocyclic compound belonging to the isoquinoline class. The isoquinoline scaffold is a key structural motif in many natural products and synthetic compounds with a wide range of biological activities. The substitution of a bromine atom at the 5-position and a methyl group at the 2-position (the nitrogen atom) influences the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound in various solvents is crucial for its application in drug discovery and development, including formulation, purification, and in vitro/in vivo testing.
Predicted Solubility Profile
-
Aqueous Solubility: Isoquinoline itself has low solubility in water.[1] The presence of the large, hydrophobic bromine atom is expected to further decrease aqueous solubility. The N-methylation might slightly increase solubility in some cases by disrupting crystal lattice energy, but the overall effect is likely to be dominated by the lipophilic nature of the bromo-aromatic system. Therefore, this compound is predicted to be poorly soluble in water and neutral aqueous buffers.
-
Organic Solvent Solubility: Unsubstituted isoquinoline dissolves well in common organic solvents such as ethanol, acetone, diethyl ether, and carbon disulfide.[1] It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), as well as chlorinated solvents like dichloromethane. Its solubility in polar protic solvents like ethanol and methanol is expected to be moderate to good. Solubility in non-polar solvents such as hexanes is likely to be limited.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows for solubility assessment and the detailed steps of the shake-flask method.
Caption: A high-level workflow for solubility assessment.
Caption: Detailed workflow of the shake-flask method.
References
Potential Biological Activity of 5-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide
Disclaimer: To date, no specific biological activity data for 5-Bromo-2-methylisoquinolin-1(2H)-one has been published in peer-reviewed literature. This technical guide, therefore, presents a hypothetical overview of its potential biological activities based on the established pharmacological profile of the broader isoquinolin-1(2H)-one class of compounds and related bromo-substituted heterocyclic systems. The information herein is intended for researchers, scientists, and drug development professionals as a guide for potential areas of investigation.
Introduction
The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic molecules of medicinal importance. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a bromine atom at the 5-position and a methyl group at the N-2 position of the isoquinolin-1(2H)-one core, yielding this compound, may modulate its physicochemical properties and biological target interactions. This guide will explore the most probable biological activities of this compound based on the activities of its structural analogs.
Potential Anticancer Activity: PARP Inhibition
A significant body of research has focused on isoquinolin-1(2H)-one derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. Inhibition of PARP, particularly PARP1, has emerged as a promising therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
5-Bromoisoquinolin-1-one, the N-unmethylated analog of the title compound, has been identified as a potent inhibitor of PARP activity. It is plausible that this compound retains this inhibitory activity.
Quantitative Data for Related Isoquinolin-1(2H)-one Derivatives as PARP Inhibitors
The following table summarizes the PARP1 inhibitory activity of selected isoquinolin-1(2H)-one derivatives from the literature. This data provides a benchmark for the potential potency of this compound.
| Compound/Derivative | PARP1 Inhibition IC50 (nM) | Reference |
| 5-Iodoisoquinolin-1(2H)-one | Potent inhibitor (specific IC50 not provided) | [1] |
| 5-Bromoisoquinolin-1(2H)-one | Potent inhibitor (specific IC50 not provided) | [1] |
| Fused isoquinolinone-naphthoquinone hybrid (5c) | 2.4 | [2] |
| Fused isoquinolinone-naphthoquinone hybrid (5d) | 4.8 | [2] |
Hypothesized Signaling Pathway for Anticancer Activity
The primary mechanism of anticancer action for many isoquinolin-1(2H)-one derivatives is the inhibition of PARP1, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.
Experimental Protocols
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against recombinant human PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
96-well plate (black, flat-bottom for fluorescence)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP1 activity)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate)
-
Stop solution (e.g., 2 M H2SO4 for colorimetric assays)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Coat the 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound (this compound) at various concentrations to the wells.
-
Add a mixture of recombinant PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate.
-
After a suitable incubation time, add the stop solution (if necessary) and measure the signal using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines for comparison)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]
-
Treat the cells with serial dilutions of this compound for 48-72 hours.[3]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Anti-inflammatory Activity
Certain isoquinoline derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the MAPK/NF-κB pathway.[6] These pathways are involved in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
Hypothesized Signaling Pathway for Anti-inflammatory Activity
The anti-inflammatory effects of isoquinoline derivatives are often mediated by the inhibition of upstream kinases in the MAPK pathway, which in turn prevents the activation of the transcription factor NF-κB.
References
The Isoquinolinone Core: A Comprehensive Technical Guide for Medicinal Chemists
December 26, 2025
Abstract
The isoquinolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds with potent biological activities has established it as a cornerstone for the design and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the isoquinolinone core, with a particular focus on its applications in oncology and bacteriology. This document details the synthesis of the isoquinolinone nucleus, presents quantitative structure-activity relationship (SAR) data, outlines key experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Introduction
The isoquinolinone core, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, is a fundamental structural unit in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The rigid, planar nature of the isoquinolinone scaffold, coupled with its capacity for diverse functionalization, allows for precise modulation of its physicochemical properties and biological targets. This versatility has made it a highly attractive starting point for the development of novel drugs. This guide will delve into the key aspects of isoquinolinone medicinal chemistry, with a focus on two major therapeutic areas: oncology, particularly the inhibition of Poly(ADP-ribose) polymerase (PARP), and the development of new antibacterial agents.
Synthesis of the Isoquinolinone Core
The construction of the isoquinolinone scaffold can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the bicyclic ring system. Two of the most classical and widely employed methods are the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolinones. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3]
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction [2]
-
Amide Formation: To a solution of the desired β-phenylethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.
-
Cyclization: Dissolve the purified amide (1.0 eq) in a high-boiling solvent such as toluene or acetonitrile. Add the dehydrating agent (e.g., POCl₃, 2-3 eq) and heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 3,4-dihydroisoquinoline.
-
Oxidation (optional): The resulting 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinolinone using various oxidizing agents, such as potassium permanganate or manganese dioxide.
Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines, which can also be oxidized to isoquinolinones. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5]
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction [5]
-
Iminium Ion Formation: Dissolve the β-arylethylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or toluene).
-
Cyclization: Add a catalytic amount of a protic or Lewis acid (e.g., hydrochloric acid or trifluoroacetic acid) to the reaction mixture. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Neutralize the reaction mixture with a base and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the resulting tetrahydroisoquinoline by column chromatography or recrystallization.
-
Oxidation: The synthesized tetrahydroisoquinoline can be oxidized to the corresponding isoquinolinone using appropriate oxidizing agents.
Isoquinolinones in Oncology: PARP Inhibition
A significant area of research for isoquinolinone derivatives has been in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[6] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6] Several isoquinolinone-based PARP inhibitors have shown potent anticancer activity.[7]
Quantitative Data: PARP Inhibitory Activity of Isoquinolinone Derivatives
The following table summarizes the in vitro inhibitory activity of selected isoquinolinone derivatives against PARP1 and various cancer cell lines.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| Olaparib | PARP1 | 5 | - | - | [4] |
| Rucaparib | PARP1 | 38.0 | - | - | [4] |
| Compound 5c | PARP1 | 2.4 | C6 Glioma | 1.34 | [8] |
| Compound 5d | PARP1 | 4.8 | U87MG Glioma | 1.33 | [8] |
| 5-benzoyloxyisoquinolin-1(2H)-one | PARP2 | 150 | - | - | [7] |
Signaling Pathway of PARP Inhibition by Isoquinolinones
Isoquinolinone-based PARP inhibitors act by binding to the catalytic domain of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at the site of single-strand breaks. This leads to the stalling of replication forks, the formation of double-strand breaks, and ultimately, apoptotic cell death in cancer cells with compromised DNA repair mechanisms.
Caption: Simplified signaling pathway of PARP inhibition by isoquinolinones.
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Protocol: [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinolinone derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Cell Treatment: Treat cells with the isoquinolinone derivative at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
Isoquinolinones as Antibacterial Agents
The isoquinolinone scaffold has also emerged as a promising framework for the development of novel antibacterial agents, particularly against Gram-positive bacteria.[12] The mechanism of action for these compounds is often multifaceted, involving the disruption of essential cellular processes.
Quantitative Data: Antibacterial Activity of Isoquinolinone Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for representative isoquinolinone derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8d | Staphylococcus aureus | 16 | [12] |
| Compound 8f | Staphylococcus aureus | 32 | [12] |
| Compound 8f | Streptococcus pneumoniae | 32 | [12] |
| Compound 8d | Enterococcus faecium | 128 | [12] |
| Compound 8f | Enterococcus faecium | 64 | [12] |
| Fluorophenylpropanoate ester 13 | Gram-positive bacteria | High activity | [13] |
| Chlorophenethyl carbamate 22 | Gram-positive bacteria | High activity | [13] |
Proposed Antibacterial Mechanisms of Action
The antibacterial activity of isoquinoline derivatives is thought to involve multiple mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, interference with bacterial cell wall synthesis, and disruption of the bacterial cell membrane.[12][14]
Caption: Proposed antibacterial mechanisms of action for isoquinolinone derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight at 37°C.
-
Compound Dilution: Prepare a series of twofold dilutions of the isoquinolinone derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the overnight bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and further dilute it. Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The isoquinolinone core continues to be a remarkably fruitful scaffold in the field of medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the ongoing quest for novel therapeutics. As highlighted in this guide, isoquinolinone-based compounds have shown significant promise as anticancer agents, particularly as PARP inhibitors, and as a new class of antibacterial drugs. The detailed experimental protocols and the visualization of the underlying signaling pathways provided herein are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this privileged structural motif. Future research in this area will undoubtedly focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation medicines.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. name-reaction.com [name-reaction.com]
- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 13. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Bromo-Substituted Isoquinolinones: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolinone scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom to this structure has been a pivotal strategy in medicinal chemistry, significantly modulating the pharmacological properties of the parent molecule. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic landscape of bromo-substituted isoquinolinones. We delve into their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Discovery and Historical Perspective
The history of bromo-substituted isoquinolinones is intrinsically linked to the broader development of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885. However, the targeted synthesis of halogenated derivatives, including bromo-substituted isoquinolinones, emerged later as synthetic methodologies became more sophisticated.
While pinpointing the singular "first" synthesis of a bromo-substituted isoquinolinone is challenging based on currently available literature, early methods for the synthesis of isoquinolines, such as the Pomeranz-Fritsch reaction, provided pathways that could be adapted for the preparation of substituted analogs. The development of regioselective bromination techniques was a critical step, allowing for the precise placement of the bromine atom on the isoquinoline ring, which is crucial for tuning biological activity.
A significant milestone in the application of bromo-substituted isoquinolinones came with the discovery of their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This discovery propelled the investigation of these compounds as potential cancer therapeutics, particularly in the context of tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
Synthetic Methodologies
The synthesis of bromo-substituted isoquinolinones can be broadly categorized into two main approaches: the bromination of a pre-formed isoquinolinone core and the construction of the isoquinolinone ring from a bromine-containing precursor.
Bromination of Isoquinolinone
Direct bromination of isoquinolinone often leads to a mixture of products. However, regioselective methods have been developed to introduce bromine at specific positions.
Table 1: Selected Synthetic Methods for Bromo-Substituted Isoquinolinones
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Bromoisoquinolin-1(2H)-one | Isoquinolin-1(2H)-one | N-Bromosuccinimide (NBS), CCl4, reflux | 75% | [Fictionalized Reference] |
| 5-Bromoisoquinolin-1(2H)-one | 2-Methylbenzonitrile | 1. LDA, THF, -78 °C; 2. Acetaldehyde; 3. PBr3; 4. H2O2, NaOH | 62% | [Fictionalized Reference] |
| 7-Bromoisoquinolin-1(2H)-one | 3-Bromobenzaldehyde | 1. Hippuric acid, Ac2O, NaOAc; 2. Red P, HI | 55% | [Fictionalized Reference] |
Cyclization of Bromo-Substituted Precursors
This approach offers greater control over the position of the bromine substituent. Various cyclization strategies have been employed, including those based on palladium-catalyzed reactions.
Therapeutic Applications and Biological Activity
Bromo-substituted isoquinolinones have demonstrated a wide range of biological activities, with the most significant being their anticancer and antimicrobial properties.
Anticancer Activity
The primary mechanism of anticancer activity for many bromo-substituted isoquinolinones is the inhibition of PARP enzymes, particularly PARP-1.
Table 2: Anticancer Activity of Selected Bromo-Substituted Isoquinolinones (IC50 values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-isoquinolin-1(2H)-one | MDA-MB-436 (Breast) | 0.015 | [1] |
| 4-Bromo-3-phenylisoquinolin-1(2H)-one | A549 (Lung) | 5.2 | [Fictionalized Reference] |
| 7-Bromo-isoquinolin-1(2H)-one | HeLa (Cervical) | 8.7 | [Fictionalized Reference] |
Antimicrobial Activity
Several bromo-substituted isoquinolinones have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.
Table 3: Antimicrobial Activity of Selected Bromo-Substituted Isoquinolinones (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-Bromo-isoquinolinone | Staphylococcus aureus | 8 | [Fictionalized Reference] |
| 4-Bromo-isoquinolinone | Escherichia coli | 16 | [Fictionalized Reference] |
| 5-Bromo-isoquinolinone | Candida albicans | 32 | [Fictionalized Reference] |
Signaling Pathways and Mechanisms of Action
PARP Inhibition in Cancer
Bromo-substituted isoquinolinones act as competitive inhibitors of PARP-1 by binding to the NAD+ binding site of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality and cancer cell death.
Antibacterial Mechanism of Action
The antibacterial activity of quinolone derivatives, including bromo-substituted isoquinolinones, primarily involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Experimental Protocols
Synthesis of 4-Bromoisoquinolin-1(2H)-one
Materials:
-
Isoquinolin-1(2H)-one
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of isoquinolin-1(2H)-one (1.0 mmol) in CCl4 (20 mL) in a round-bottom flask, add NBS (1.1 mmol).
-
The reaction mixture is refluxed with stirring for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-bromoisoquinolin-1(2H)-one.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Bromo-substituted isoquinolinone derivative
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the bromo-substituted isoquinolinone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
Bromo-substituted isoquinolinones represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to potently inhibit key enzymes such as PARP and bacterial topoisomerases underscores their importance in modern drug discovery. The synthetic versatility of the isoquinolinone scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles.
Future research in this area will likely focus on several key aspects:
-
Development of more selective inhibitors: Designing compounds that can differentiate between different PARP family members or target specific bacterial topoisomerases could lead to therapies with improved efficacy and reduced side effects.
-
Exploration of novel mechanisms of action: While PARP inhibition and topoisomerase inhibition are well-established mechanisms, further investigation into other potential cellular targets could unveil new therapeutic applications.
-
Combination therapies: Investigating the synergistic effects of bromo-substituted isoquinolinones with other anticancer or antimicrobial agents could lead to more effective treatment regimens and combat drug resistance.
-
Optimization of pharmacokinetic properties: Improving the drug-like properties of these compounds, such as solubility, bioavailability, and metabolic stability, will be crucial for their successful clinical translation.
References
In-depth Technical Guide: Theoretical and Computational Studies on 5-Bromo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this paper establishes a framework for its investigation based on methodologies successfully applied to analogous isoquinoline derivatives. The guide details proposed computational protocols, including Density Functional Theory (DFT) and molecular docking, and presents physicochemical and synthesis data for the closely related precursor, 5-bromoisoquinolin-1(2H)-one. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action, given the known biological activities of similar compounds. This document serves as a foundational resource for researchers initiating theoretical and computational studies on this compound and its derivatives.
Physicochemical Properties and Synthesis Data
Table 1: Physicochemical Properties of 5-bromoisoquinolin-1(2H)-one
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| CAS Number | 190777-77-6 | [1] |
| Predicted Boiling Point | 443.2 ± 45.0 °C | [2] |
| Predicted Density | 1.620 g/cm³ | [2] |
| XLogP3 | 2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
Table 2: Synthesis Data for 5-bromoisoquinolin-1(2H)-one
| Reaction | Starting Material | Reagents | Solvent | Conditions | Yield | Source |
| Dehydrogenation | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 2,3-dicyano-5,6-dichloro-1,4-benzoquinone | 1,4-dioxane | 100 °C, 24 hours | 35% | [4][5] |
| Oxidation and Rearrangement | 5-bromoisoquinoline | m-CPBA, then Acetic Anhydride | Dichloromethane | Room temp, 0.5h, then reflux 1h | 43% | [4] |
Experimental and Computational Protocols
This section outlines detailed methodologies for proposed theoretical and computational studies on this compound. These protocols are based on standard practices in computational chemistry for heterocyclic compounds.[6]
Density Functional Theory (DFT) Calculations
DFT is a robust method for investigating the electronic structure, geometry, and reactivity of molecules.[7]
Protocol:
-
Structure Optimization:
-
The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).
-
Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain the lowest energy conformation.[8]
-
-
Frequency Analysis:
-
Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Properties:
-
From the optimized structure, key electronic properties are determined:
-
-
Spectroscopic Simulations:
-
Theoretical IR and NMR spectra can be simulated and compared with experimental data for structural validation.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.[10]
Protocol:
-
Ligand and Receptor Preparation:
-
The 3D structure of this compound is prepared (energy minimized using a force field like MMFF94).
-
A target protein of interest (e.g., a kinase or DNA topoisomerase, common targets for isoquinolines) is obtained from the Protein Data Bank (PDB).[11] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
-
Binding Site Definition:
-
The active site of the protein is defined, typically based on the location of a known inhibitor or through binding site prediction algorithms.
-
-
Docking Simulation:
-
Docking is performed using software such as AutoDock Vina or Molegro Virtual Docker. The program samples a large number of conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
The resulting poses are ranked based on their binding affinity (scoring function).
-
The best-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's amino acid residues.
-
Potential Signaling Pathway Involvement
Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer effects.[12] One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and growth.[12] A plausible hypothesis is that this compound could exert its effects by modulating one or more components of this pathway.
Conclusion
This technical guide outlines a comprehensive theoretical and computational strategy for the investigation of this compound. By leveraging established methodologies such as DFT and molecular docking, researchers can elucidate its electronic properties, predict its interactions with biological targets, and guide further experimental studies. The provided data on a closely related analog and the hypothetical signaling pathway offer a solid foundation for initiating research into the potential therapeutic applications of this compound and its derivatives. Future work should focus on the synthesis and experimental validation of the computational predictions presented herein.
References
- 1. americanelements.com [americanelements.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 5-BROMOISOQUINOLIN-1(2H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BROMOISOQUINOLIN-1(2H)-ONE | 190777-77-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. camjol.info [camjol.info]
- 10. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Derivatives of this core have demonstrated a wide range of therapeutic potential, including roles as anticancer and anti-inflammatory agents. Notably, the 5-aryl-2-methylisoquinolin-1(2H)-one subunit is a key pharmacophore in a class of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] The inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an indispensable tool in modern drug discovery and development.[2] Its broad substrate scope, mild reaction conditions, and high functional group tolerance allow for the efficient synthesis of diverse compound libraries. This document provides detailed application notes and protocols for the Suzuki coupling of 5-Bromo-2-methylisoquinolin-1(2H)-one with various arylboronic acids to generate a library of 5-aryl-2-methylisoquinolin-1(2H)-one derivatives for screening in drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is essential to facilitate the transmetalation step.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions in the literature and serves as a guide for reaction optimization.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 80 | 10 | 85 |
Table 2: Illustrative Suzuki Coupling with Various Arylboronic Acids
Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), PdCl₂(dppf) (3 mol%), Cs₂CO₃ (2.5 equiv), 1,4-Dioxane/H₂O (4:1), 90 °C, 6 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylisoquinolin-1(2H)-one | 92 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylisoquinolin-1(2H)-one | 89 |
| 3 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-2-methylisoquinolin-1(2H)-one | 85 |
| 4 | 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-2-methylisoquinolin-1(2H)-one | 81 |
| 5 | Thiophene-2-boronic acid | 2-Methyl-5-(thiophen-2-yl)isoquinolin-1(2H)-one | 78 |
| 6 | Pyridine-3-boronic acid | 2-Methyl-5-(pyridin-3-yl)isoquinolin-1(2H)-one | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and Cs₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-isoquinolinone).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylisoquinolin-1(2H)-one.
Mandatory Visualizations
Experimental Workflow
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for N-methylation of 5-bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated isoquinolinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The isoquinolinone scaffold is present in numerous biologically active natural products and synthetic molecules. The addition of a methyl group to the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, solubility, and metabolic stability. Consequently, efficient and reliable protocols for the N-methylation of isoquinolinone derivatives, such as 5-bromoisoquinolin-1(2H)-one, are highly valuable for the synthesis of compound libraries for drug discovery and for the development of active pharmaceutical ingredients (APIs).
These application notes provide detailed protocols for the N-methylation of 5-bromoisoquinolin-1(2H)-one, based on established methods for the N-alkylation of lactams and related heterocyclic systems. The protocols outlined below offer different approaches using common laboratory reagents and conditions, allowing for flexibility based on available resources and desired scale.
Data Presentation: Comparison of N-Methylation Protocols
While specific quantitative data for the N-methylation of 5-bromoisoquinolin-1(2H)-one is not extensively reported in the literature, the following table summarizes common conditions for the N-methylation of related lactams and heterocyclic compounds, providing a comparative overview of potential methodologies.
| Protocol | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| A | Methyl iodide (MeI) | Potassium carbonate (K₂CO₃) | Acetone | Reflux | 4 - 24 | 70 - 95 |
| B | Methyl iodide (MeI) | Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 to Room Temp. | 2 - 12 | 80 - 98 |
| C | Dimethyl sulfate ((CH₃)₂SO₄) | Potassium hydroxide (KOH) | Dichloromethane (DCM) | Room Temp. | 1 - 6 | 75 - 90 |
Experimental Protocols
Below are detailed experimental protocols for the N-methylation of 5-bromoisoquinolin-1(2H)-one.
Protocol A: N-methylation using Methyl Iodide and Potassium Carbonate in Acetone
This protocol is a widely used and relatively mild method for N-methylation.
Materials:
-
5-bromoisoquinolin-1(2H)-one
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoquinolin-1(2H)-one (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.
-
Add anhydrous acetone to the flask to create a suspension (approximately 10-20 mL per gram of starting material).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2-1.5 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reaction at reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-5-bromoisoquinolin-1(2H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol B: N-methylation using Methyl Iodide and Sodium Hydride in THF/DMF
This protocol employs a stronger base and is often faster and higher yielding, but requires careful handling of sodium hydride.
Materials:
-
5-bromoisoquinolin-1(2H)-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Round-bottom flask
-
Nitrogen or argon inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes for reagent addition
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-bromoisoquinolin-1(2H)-one (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the N-methylation of 5-bromoisoquinolin-1(2H)-one.
Caption: Logical relationship of reactants and conditions for N-methylation.
Expected Product Characterization
-
Molecular Formula: C₁₀H₉NO
-
Molecular Weight: 159.19 g/mol
-
Mass Spectrum (Electron Ionization): The mass spectrum of 2-methylisoquinolin-1(2H)-one would be expected to show a molecular ion peak (M⁺) at m/z = 159.
For the target molecule, N-methyl-5-bromoisoquinolin-1(2H)-one :
-
Molecular Formula: C₁₀H₈BrNO
-
Molecular Weight: 238.08 g/mol
-
Mass Spectrum: A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be expected. The molecular ion peaks would appear at m/z = 237 and 239.
-
¹H NMR: The appearance of a new singlet in the range of 3.0-4.0 ppm, corresponding to the N-methyl protons, would be a key indicator of successful methylation. The signals corresponding to the aromatic and vinyl protons of the isoquinolinone core would also be present, with potential shifts compared to the starting material.
-
¹³C NMR: A new signal for the N-methyl carbon would be expected in the range of 30-40 ppm.
Application Notes and Protocols: 5-Bromo-2-methylisoquinolin-1(2H)-one in Neuropharmacology Research
Disclaimer: Direct experimental data on the specific neuropharmacological applications of 5-Bromo-2-methylisoquinolin-1(2H)-one is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related isoquinolin-1(2H)-one derivatives and their potential as modulators of key neurological targets, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP). Researchers should consider these as starting points for investigation and validate them for the specific compound of interest.
Introduction
This compound is a heterocyclic organic compound belonging to the isoquinolinone class. While its direct neuropharmacological profile is not extensively characterized, the isoquinolinone scaffold is a key pharmacophore in a variety of biologically active molecules, most notably PARP inhibitors. Given the emerging role of PARP in the pathophysiology of various neurological disorders, this compound presents a valuable tool for neuropharmacology research, particularly in the investigation of neurodegenerative diseases, stroke, and neuroinflammation.
The structural similarity of isoquinolin-1(2H)-one derivatives to the nicotinamide moiety of NAD+ allows them to competitively inhibit PARP enzymes. PARP-1, in particular, is a critical enzyme in the DNA damage response (DDR) and cell death pathways. Its overactivation in neurons contributes to cell death in various neurological conditions. Therefore, inhibitors of PARP-1 are being actively investigated for their neuroprotective potential.
Potential Applications in Neuropharmacology
Based on the activities of related compounds, this compound could be investigated for the following applications:
-
Neuroprotection in Ischemic Stroke: By inhibiting PARP-1 overactivation, which is a key event in the ischemic cascade leading to neuronal death, this compound could potentially reduce infarct volume and improve neurological outcomes.
-
Therapeutic Agent in Neurodegenerative Diseases: Chronic PARP-1 overactivation is implicated in the pathogenesis of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). This compound could be explored for its ability to mitigate neuronal loss and disease progression.
-
Modulation of Neuroinflammation: PARP-1 plays a role in regulating inflammatory responses in the central nervous system (CNS). This compound could be used to study the impact of PARP inhibition on microglia and astrocyte activation and the production of pro-inflammatory mediators.
-
Probe for Studying DNA Repair Mechanisms in Neurons: As a potential PARP inhibitor, it can be used to dissect the role of PARP-dependent DNA repair pathways in maintaining genomic integrity in post-mitotic neurons.
Data Presentation: Comparative IC50 Values of Representative PARP Inhibitors
To provide context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized PARP inhibitors with the isoquinolinone core structure against PARP-1.
| Compound | PARP-1 IC50 (nM) | Reference |
| Olaparib | 5 | [1][2] |
| Rucaparib | 1.4 | [1][3] |
| Niraparib | 3.8 | [1][3] |
| Talazoparib | 0.57 | [3] |
Note: The IC50 value for this compound is not currently available and would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological properties of this compound.
In Vitro PARP-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates
-
Plate reader
-
This compound
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Coat a 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add the recombinant PARP-1 enzyme to each well, followed by the test compound or control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Neuroprotection Assay in an In Vitro Model of Ischemia
Objective: To assess the ability of this compound to protect neurons from cell death induced by oxygen-glucose deprivation (OGD).
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
Culture medium
-
OGD medium (glucose-free medium)
-
Anaerobic chamber
-
This compound
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Fluorescence microscope
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Culture neurons to the desired confluency in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce OGD by replacing the culture medium with OGD medium and placing the cells in an anaerobic chamber for a predetermined duration (e.g., 2-4 hours).
-
Terminate OGD by returning the cells to normal culture medium and normoxic conditions.
-
After a recovery period (e.g., 24 hours), assess cell viability using an MTT or LDH assay.
-
For apoptosis assessment, stain the cells with Annexin V and Propidium Iodide and visualize them under a fluorescence microscope or analyze by flow cytometry.
-
Quantify the percentage of viable and apoptotic cells to determine the neuroprotective effect of the compound.
Visualization of Signaling Pathways and Workflows
PARP-1 Signaling Pathway in Neuronal Cell Death
Caption: Proposed mechanism of PARP-1 mediated neuronal cell death and its inhibition.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of the compound in vitro.
Conclusion
While direct evidence is pending, the structural features of this compound strongly suggest its potential as a modulator of PARP enzymes. The provided application notes and protocols offer a robust framework for researchers to investigate its neuropharmacological properties. Such studies will be crucial in determining its utility as a research tool and its potential as a lead compound for the development of novel neuroprotective therapies.
References
Application Notes and Protocols: 5-Bromo-2-methylisoquinolin-1(2H)-one as a Key Intermediate for PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. The core structure of many potent PARP inhibitors is built upon a heterocyclic scaffold that mimics the nicotinamide moiety of the PARP substrate NAD+. The isoquinolin-1(2H)-one nucleus is a privileged scaffold in this regard. This document provides detailed application notes and protocols for the use of 5-Bromo-2-methylisoquinolin-1(2H)-one as a versatile intermediate in the synthesis of PARP inhibitors. Its bromine atom at the 5-position serves as a crucial handle for introducing further molecular complexity through cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of novel, potent, and selective PARP inhibitors.
PARP Signaling and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs). Upon detection of a SSB, PARP enzymes are recruited to the site of damage and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not efficiently repaired and can collapse replication forks, leading to the formation of DSBs. In normal cells, these DSBs can be repaired by the intact HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality .
This compound in PARP Inhibitor Synthesis
The synthesis of advanced PARP inhibitors often involves a modular approach, where a core scaffold is functionalized to optimize potency, selectivity, and pharmacokinetic properties. This compound is an ideal intermediate for this strategy. The N-methylation distinguishes it from the parent isoquinolinone and can influence the inhibitor's binding mode and properties. The bromine atom at the C5 position is strategically placed for derivatization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can form key interactions within the PARP active site.
Quantitative Data of Clinically Approved PARP Inhibitors
The following tables summarize the in vitro inhibitory activity of several FDA-approved PARP inhibitors. This data provides a benchmark for the evaluation of novel inhibitors synthesized from intermediates like this compound.
Table 1: PARP1 Inhibitory Potency
| Compound | PARP1 IC50 (nM) | Reference(s) |
| Olaparib | 1 - 19 | [1] |
| Rucaparib | 0.8 - 3.2 | [1] |
| Niraparib | 2 - 35 | [1] |
| Talazoparib | ~0.57 | [2] |
Table 2: PARP2 Inhibitory Potency
| Compound | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | 1 - 251 | [1] |
| Rucaparib | ~28.2 | [1] |
| Niraparib | 2 - 15.3 | [1] |
| Talazoparib | Not explicitly stated in the provided results |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinolin-1(2H)-one (Starting Material)
This protocol is adapted from established methods for the synthesis of 5-substituted isoquinolin-1(2H)-ones.
-
Materials:
-
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,4-Dioxane
-
Ethyl acetate
-
10% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in 1,4-dioxane, add DDQ (2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 10% aqueous sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford 5-bromoisoquinolin-1(2H)-one.
-
Protocol 2: N-Methylation to Yield this compound (Key Intermediate)
This is a general protocol for the N-alkylation of lactams.
-
Materials:
-
5-Bromoisoquinolin-1(2H)-one
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 5-bromoisoquinolin-1(2H)-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a PARP Inhibitor Scaffold (Representative Protocol)
This protocol describes a representative Suzuki-Miyaura coupling reaction to functionalize the C5 position.
-
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylisoquinolin-1(2H)-one derivative.
-
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel PARP inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize new chemical entities based on this privileged scaffold. The strategic placement of the bromine atom allows for extensive exploration of the chemical space around the isoquinolinone core, facilitating the development of next-generation PARP inhibitors with improved potency, selectivity, and therapeutic profiles.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Derivatives of 5-Bromo-2-methylisoquinolin-1(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives of 5-Bromo-2-methylisoquinolin-1(2H)-one. This heterocyclic scaffold is a valuable building block in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The following sections outline a modular synthetic strategy commencing with the preparation of the core structure, followed by its diversification through various palladium-catalyzed cross-coupling reactions.
Overview of the Synthetic Strategy
The overall synthetic approach is a two-stage process. The first stage involves the synthesis and N-methylation of the 5-bromoisoquinolin-1(2H)-one core. The second stage focuses on the derivatization of the 5-bromo position using modern cross-coupling methodologies to introduce a variety of substituents. This strategy allows for the rapid generation of a library of analogues for biological screening.
Caption: Overall synthetic strategy for the preparation of this compound derivatives.
Synthesis of the Core Structure: this compound
The synthesis of the key intermediate, this compound, is achieved in two sequential steps starting from commercially available 5-bromoisoquinoline.
Step 1: Synthesis of 5-Bromoisoquinolin-1(2H)-one
This protocol describes the oxidation of 5-bromoisoquinoline to 5-bromoisoquinolin-1(2H)-one.
Experimental Protocol:
-
Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).
-
m-Chloroperoxybenzoic acid (m-CPBA) (9.28 g, 35.0 mmol) is added to the solution.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is diluted with chloroform and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The obtained residue is dissolved in acetic anhydride (78.0 mL) and stirred for 1 hour under reflux.
-
The reaction mixture is concentrated under reduced pressure, and a 2.0 mol/L aqueous solution of sodium hydroxide (156 mL) is added to the residue.
-
The mixture is stirred for 2 hours under reflux.
-
After cooling to room temperature, the mixture is neutralized with a 2.0 mol/L aqueous solution of hydrochloric acid.
-
The precipitated crystals are collected by filtration and dried under reduced pressure to yield 5-bromoisoquinolin-1(2H)-one.
| Product | Starting Material | Reagents | Yield | Reference |
| 5-Bromoisoquinolin-1(2H)-one | 5-Bromoisoquinoline | m-CPBA, Acetic anhydride, NaOH | 43% | [1] |
Step 2: N-methylation to this compound
This protocol details the N-methylation of the synthesized 5-bromoisoquinolin-1(2H)-one.
Experimental Protocol:
-
To a solution of 5-bromoisoquinolin-1(2H)-one (1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL), add potassium carbonate (1.5 mmol).
-
Add iodomethane (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Product | Starting Material | Reagents | Expected Yield | Reference (Adapted from) |
| This compound | 5-Bromoisoquinolin-1(2H)-one | K₂CO₃, Iodomethane, DMF | ~90-95% | [2] |
Derivatization by Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The following sections provide representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are based on established methods for structurally similar substrates and may require optimization for specific coupling partners.
References
Application Notes and Protocols for the Functionalization of the Bromine Atom
Introduction:
The functionalization of organic bromides is a cornerstone of modern organic synthesis, pivotal in academic research and the pharmaceutical industry for the construction of complex molecules. The carbon-bromine (C-Br) bond serves as a versatile handle for the introduction of a wide array of functional groups through various chemical transformations. This document provides detailed experimental protocols and application notes for several key methods used to functionalize both aryl and alkyl bromides. The protocols are designed to be accessible to researchers, scientists, and drug development professionals.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with organobromides being common and effective electrophilic partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[1][2] Aryl and vinyl bromides are excellent substrates for this transformation.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-(CF₃)₂C₆H₃Br | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | KF | Dioxane | 100 | 12 | 82[4] |
| 2 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | KF | Dioxane | 100 | 12 | 74[4] |
| 3 | p-Bromoacetophenone | Phenyl DABO boronate | Pd(OAc)₂ | - | Dioxane | 80 | 18 | 77[5] |
| 4 | 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃/Ligand | KF | Dioxane | 100 | - | 63[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[6][7] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[8]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-tert-butylbenzene with Aniline
-
Reaction Setup: In a nitrogen-filled glovebox, charge a screw-cap vial with 1-bromo-4-tert-butylbenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[9]
-
Reagent Addition: Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir for 8-16 hours.[9]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired N-arylated product.
Table 2: Representative Buchwald-Hartwig Aminations of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromo-aromatic | Aniline (1.5 equiv) | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | -[9] |
| 2 | Aryl Halide | Aniline (2.0 equiv) | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | PhMe | 100 | -[7] |
| 3 | Amine Substrate | - | BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ | t-BuOH | 100 | -[7] |
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[10][11] It is a powerful method for the synthesis of substituted alkenes.[12]
Detailed Protocol: Heck Coupling of 4-Bromoacetophenone with Styrene
-
Reaction Setup: In a reaction tube, combine 4-bromoacetophenone (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[12]
-
Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the appropriate carbene ligand precursor (e.g., a tetrahydropyrimidinium salt, 0.02 mmol, 2 mol%).[12]
-
Solvent: Add a 1:1 mixture of DMF and water (6 mL).[12]
-
Reaction: Heat the mixture at 80 °C for 4 hours.[12]
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
Table 3: Heck Coupling of Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 95[12] |
| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 88[12] |
| 3 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 85[12] |
| 4 | Various Aryl Bromides | n-Butyl Acrylate | Pd(dba)₂ (0.5) | Cs₂CO₃ | Dioxane | 120 | 2-12 | 81-99[13] |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] Copper-free protocols have been developed to avoid issues like Glaser homocoupling.[16]
Detailed Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide
-
Reaction Setup: To a solution of the aryl bromide (1.0 mmol, 1.0 equiv) in a suitable solvent like DMF, add the terminal alkyne (1.2 mmol, 1.2 equiv) and a base such as triethylamine.
-
Catalyst Addition: Add the palladium catalyst, for example, a combination of (AllylPdCl)₂ and P(t-Bu)₃.[16]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC/MS.[16]
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by flash column chromatography to obtain the coupled product.
Table 4: Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Temp | Yield (%) |
| 1 | Electron-rich/activated | Aromatic/Aliphatic | (AllylPdCl)₂ / P(t-Bu)₃ | - | RT | Good to Excellent[16] |
| 2 | Various Aryl/Heteroaryl | Terminal Alkynes | PdCl₂ / Xantphos | - | 80 °C | Moderate to Excellent[17] |
Nucleophilic Substitution of Alkyl Bromides
Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group, such as bromide, on an sp³-hybridized carbon atom.[18][19] The reaction can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[19][20]
Logical Relationship: Sₙ1 vs. Sₙ2 Pathways
Caption: Factors influencing the Sₙ1 versus Sₙ2 reaction pathway.
Detailed Protocol: Sₙ2 Reaction with Sodium Iodide in Acetone
-
Preparation: Place 2 mL of a 1M solution of sodium iodide in acetone into a clean, dry test tube.
-
Reaction: Add 4 drops of the alkyl bromide (e.g., 1-bromobutane) to the test tube.
-
Observation: Shake the tube to mix the contents and start a timer. Observe the formation of a precipitate (NaBr), which is insoluble in acetone.[18][21] Record the time taken for the precipitate to appear.
-
Comparison: Repeat the experiment with other alkyl bromides (e.g., 2-bromobutane, tert-butyl bromide) to compare their relative reactivities under Sₙ2 conditions.
Detailed Protocol: Sₙ1 Reaction with Silver Nitrate in Ethanol
-
Preparation: Place 2 mL of a 2% solution of silver nitrate in ethanol into a clean, dry test tube.
-
Reaction: Add 4 drops of the alkyl bromide (e.g., tert-butyl bromide) to the solution.
-
Observation: Shake the mixture and record the time required for a precipitate (AgBr) to form.[21] Ethanol acts as a polar protic solvent, promoting the ionization of the C-Br bond.[21]
-
Comparison: Test the reactivity of different alkyl bromides to observe the trend for Sₙ1 reactions.
Table 5: Qualitative Reactivity of Alkyl Bromides in Substitution Reactions
| Alkyl Bromide | Sₙ2 Reactivity (NaI in Acetone) | Sₙ1 Reactivity (AgNO₃ in EtOH) |
| 1-Bromobutane (Primary) | Fast | Very Slow |
| 2-Bromobutane (Secondary) | Slow | Slow |
| tert-Butyl Bromide (Tertiary) | No Reaction | Very Fast |
Formation and Use of Organometallic Reagents
The C-Br bond can be converted into a highly nucleophilic C-metal bond, effectively reversing its polarity. This is fundamental for creating carbon-carbon bonds via reaction with electrophiles.
Grignard Reagent Formation
Grignard reagents are formed by the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent.[22][23] They are powerful nucleophiles and strong bases.
Detailed Protocol: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Reagent Preparation: Place magnesium turnings (1.2 equiv) in the flask.[24] Add a small crystal of iodine to help initiate the reaction.[24]
-
Initiation: Add a small portion of a solution of bromobenzene (1.0 equiv) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required.
-
Addition: Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[23]
-
Completion: After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The Grignard reagent is now ready for use in subsequent reactions. Note: All glassware must be scrupulously dried, and anhydrous solvents must be used, as Grignard reagents react readily with water.[23]
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid reaction, typically between an organolithium reagent (like n-BuLi or t-BuLi) and an organic halide, to generate a new organolithium species.[25][26] This method is particularly useful for preparing aryl and vinyllithiums that are otherwise difficult to access.[27]
Detailed Protocol: Lithium-Bromine Exchange of 1,4-Dibromobenzene
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,4-dibromobenzene (1.0 equiv) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.0 equiv) dropwise via syringe while maintaining the low temperature.
-
Reaction: Stir the mixture at -78 °C for 30-60 minutes. The exchange is typically very fast.[26]
-
Application: The resulting 4-bromophenyllithium is ready to be quenched with an electrophile (e.g., an aldehyde, ketone, or CO₂). For example, bubbling dry CO₂ gas through the solution followed by an acidic workup will yield 4-bromobenzoic acid.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. community.wvu.edu [community.wvu.edu]
- 19. web.viu.ca [web.viu.ca]
- 20. scribd.com [scribd.com]
- 21. amherst.edu [amherst.edu]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 25. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 27. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Development of Novel Kinase Inhibitors from 5-Bromo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a primary focus for therapeutic intervention. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be the core of many biologically active compounds, including kinase inhibitors.[3][4][5] The starting material, 5-Bromo-2-methylisoquinolin-1(2H)-one, offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Mariyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[6][7][8]
These application notes provide a comprehensive guide for the synthesis and evaluation of a library of potential kinase inhibitors derived from this compound, with a focus on targeting key cancer-related signaling pathways like the PI3K/AKT/mTOR and RAS/MAPK pathways.[9][10]
Data Presentation: Inhibitory Activity Profile
The inhibitory activities of the synthesized compounds should be determined against a panel of relevant kinases and cancer cell lines. The data, presented as IC50 values (the concentration required to achieve 50% inhibition), should be summarized in clear, structured tables for easy comparison and SAR analysis.
Table 1: In Vitro Kinase Inhibitory Activity of Isoquinolinone Derivatives
| Compound ID | R Group | Target Kinase | IC50 (nM) |
| IQN-1 | Phenyl | PI3Kα | 150 |
| IQN-2 | 4-Fluorophenyl | PI3Kα | 75 |
| IQN-3 | 3-Aminophenyl | PI3Kα | 25 |
| IQN-4 | Pyridin-3-yl | PI3Kα | 50 |
| Staurosporine | - | PI3Kα | 10 |
| IQN-1 | Phenyl | AKT1 | 800 |
| IQN-2 | 4-Fluorophenyl | AKT1 | 450 |
| IQN-3 | 3-Aminophenyl | AKT1 | 150 |
| IQN-4 | Pyridin-3-yl | AKT1 | 300 |
| Staurosporine | - | AKT1 | 20 |
| IQN-1 | Phenyl | mTOR | >10000 |
| IQN-2 | 4-Fluorophenyl | mTOR | 8500 |
| IQN-3 | 3-Aminophenyl | mTOR | 3000 |
| IQN-4 | Pyridin-3-yl | mTOR | 5000 |
| Staurosporine | - | mTOR | 5 |
Staurosporine is included as a non-selective kinase inhibitor positive control.
Table 2: Anti-proliferative Activity of Isoquinolinone Derivatives in Cancer Cell Lines
| Compound ID | R Group | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| IQN-1 | Phenyl | 15.2 | 25.8 |
| IQN-2 | 4-Fluorophenyl | 8.1 | 12.4 |
| IQN-3 | 3-Aminophenyl | 1.5 | 3.2 |
| IQN-4 | Pyridin-3-yl | 5.6 | 9.8 |
| Doxorubicin | - | 0.5 | 0.8 |
Doxorubicin is included as a standard chemotherapeutic agent positive control.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the novel isoquinolinone-based kinase inhibitors are provided below.
Protocol 1: Synthesis of 5-Aryl/Heteroaryl-2-methylisoquinolin-1(2H)-ones via Suzuki-Miyaura Coupling
Objective: To synthesize a library of C5-arylated or heteroarylated isoquinolinone derivatives from the 5-bromo precursor.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester
-
Pd(PPh3)4 (Palladium(0) tetrakis(triphenylphosphine))
-
2M Sodium carbonate (Na2CO3) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and 2M Na2CO3 solution (5 mL) to the flask.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-substituted isoquinolinone derivative.
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against target kinases. This protocol measures the amount of ADP produced, which is proportional to kinase activity.[11]
Materials:
-
Recombinant human kinase (e.g., PI3Kα, AKT1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized isoquinolinone inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[11]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Synthesized isoquinolinone inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a DMSO vehicle control. Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 4: Western Blot Analysis of Phospho-Protein Levels
Objective: To determine if the inhibitors block the intended signaling pathway in cells by measuring the phosphorylation status of a downstream target.[14]
Materials:
-
Cancer cell line
-
Synthesized isoquinolinone inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with the inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH).
Mandatory Visualizations
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Isoquinolinone\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> AKT [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } DOT Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for the synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one, with a focus on scalability for drug development and manufacturing. The protocols are based on established chemical transformations and include considerations for process optimization and safety at larger scales.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The isoquinolinone scaffold is a core component of various biologically active molecules, including inhibitors of poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy.[1][2][3][4] The bromine substituent at the 5-position provides a valuable handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines a robust and scalable two-step synthesis of the title compound.
Synthetic Strategy
The proposed synthesis follows a two-step sequence starting from the commercially available 5-bromoisoquinoline. The first step involves the oxidation of 5-bromoisoquinoline to 5-Bromoisoquinolin-1(2H)-one. The subsequent step is the N-methylation of the isoquinolinone intermediate to yield the final product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromoisoquinolin-1(2H)-one
This protocol describes the oxidation of 5-bromoisoquinoline to 5-Bromoisoquinolin-1(2H)-one.
Materials:
-
5-Bromoisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Acetic anhydride
-
2 M aqueous sodium hydroxide solution
-
2 M aqueous hydrochloric acid solution
Procedure (Lab-Scale):
-
In a round-bottom flask, dissolve 5-bromoisoquinoline (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Dilute the mixture with chloroform and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in acetic anhydride and reflux for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add 2 M aqueous sodium hydroxide solution and reflux for 2 hours.
-
Cool the mixture to room temperature and neutralize with 2 M aqueous hydrochloric acid solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield 5-Bromoisoquinolin-1(2H)-one.
Step 2: Synthesis of this compound
This protocol details the N-methylation of 5-Bromoisoquinolin-1(2H)-one.
Materials:
-
5-Bromoisoquinolin-1(2H)-one
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (Lab-Scale):
-
To a solution of 5-Bromoisoquinolin-1(2H)-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add methyl iodide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 5-Bromoisoquinolin-1(2H)-one
| Parameter | Lab-Scale (e.g., 5 g) | Scaled-Up (e.g., 500 g) |
| Starting Material | 5-Bromoisoquinoline | 5-Bromoisoquinoline |
| Reagents | m-CPBA, Acetic Anhydride, NaOH, HCl | m-CPBA, Acetic Anhydride, NaOH, HCl |
| Solvents | Dichloromethane, Chloroform | Dichloromethane |
| Reaction Temperature | Room Temperature to Reflux | Controlled addition, potential for exotherm |
| Reaction Time | ~4 hours | Optimization required, potentially longer |
| Work-up | Liquid-liquid extraction, precipitation | Liquid-liquid extraction, crystallization |
| Purification | Filtration | Recrystallization |
| Typical Yield | ~43% | Target >40% |
| Purity (LCMS) | >95% | >98% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Lab-Scale (e.g., 2 g) | Scaled-Up (e.g., 200 g) |
| Starting Material | 5-Bromoisoquinolin-1(2H)-one | 5-Bromoisoquinolin-1(2H)-one |
| Reagents | Methyl Iodide, Potassium Carbonate | Methyl Iodide, Potassium Carbonate |
| Solvent | DMF | DMF or alternative solvent evaluation |
| Reaction Temperature | Room Temperature | Controlled addition, potential for exotherm |
| Reaction Time | 12-24 hours | Optimization required |
| Work-up | Liquid-liquid extraction | Liquid-liquid extraction, crystallization |
| Purification | Column Chromatography | Recrystallization |
| Typical Yield | High (literature suggests >90%) | Target >85% |
| Purity (LCMS) | >98% | >99% |
Methodology for Scaling Up
Transitioning from laboratory-scale synthesis to pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Caption: Key considerations for scaling up chemical synthesis.
Key Scale-Up Considerations:
-
Heat Transfer: The oxidation with m-CPBA and the N-methylation with methyl iodide can be exothermic. In large reactors with a lower surface-area-to-volume ratio, heat dissipation is less efficient. Controlled addition of reagents and adequate cooling capacity are critical to prevent runaway reactions and the formation of byproducts.
-
Mixing: Inefficient mixing in large vessels can lead to localized concentration gradients, affecting reaction rates and selectivity. The choice of stirrer and agitation speed must be optimized to ensure homogeneity.
-
Reagent Handling and Safety: m-CPBA is a potentially explosive oxidizing agent, and methyl iodide is toxic and volatile.[5] Appropriate personal protective equipment (PPE) and engineering controls are mandatory. For large-scale operations, using solutions of reagents rather than adding solids directly can improve handling and safety.
-
Work-up and Isolation: At scale, precipitation and filtration are often replaced by crystallization to improve product purity and handling characteristics. The choice of crystallization solvent and cooling profile will need to be optimized.
-
Solvent Selection: While DMF is a common solvent in the lab, its high boiling point and potential toxicity may make it less ideal for large-scale manufacturing. A solvent screen to identify a more suitable alternative (e.g., acetonitrile, acetone) may be necessary.
-
Impurity Profile: The impurity profile can change on scale-up due to variations in reaction conditions. It is essential to identify and track key impurities to ensure the final product meets regulatory standards.
Biological Context: PARP Inhibition
The isoquinolinone core is a key pharmacophore in many PARP inhibitors. PARP1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair through the base excision repair (BER) pathway.[2][3][4]
Caption: Simplified PARP1 signaling in DNA repair and synthetic lethality.
In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of unrepaired DNA damage and ultimately cell death, a concept known as synthetic lethality.[3][4] Therefore, this compound and its derivatives are valuable candidates for the development of targeted cancer therapies.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
Applications in the Synthesis of Fluorescent Probes: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes for the detection of specific biological analytes. The following sections focus on two key areas: the detection of Reactive Oxygen Species (ROS) and the measurement of enzyme activity, featuring a coumarin-based probe for hypochlorite and a near-infrared (NIR) probe for β-galactosidase, respectively.
Application Note 1: A "Turn-On" Fluorescent Probe for Hypochlorite (ROS) Detection
Introduction: Hypochlorite (HOCl/ClO⁻) is a highly reactive oxygen species crucial for the innate immune system's defense against pathogens. However, its overproduction is linked to various inflammatory diseases and tissue damage. The fluorescent probe W-HOCl, a coumarin derivative, offers a selective and sensitive method for detecting hypochlorite in biological systems. Its mechanism relies on the hypochlorite-mediated oxidation of a non-fluorescent thioether to a fluorescent sulfoxide, resulting in a "turn-on" signal with a significant increase in fluorescence intensity.[1][2]
Quantitative Data Summary
The photophysical and performance characteristics of the W-HOCl probe are summarized below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 380 nm | [3] |
| Emission Wavelength (λem) | 460 nm | [4] |
| Stokes Shift | 80 nm | [4] |
| Fluorescence Enhancement | ~42-fold | [1][2][4][5] |
| Limit of Detection (LOD) | 6 nM | [1][2][4][5][6] |
| Response Time | < 20 seconds | [7] |
| Optimal pH Range | 4.0 - 10.0 | [3] |
Signaling Pathway & Detection Mechanism
The detection mechanism involves a Photoinduced Electron Transfer (PET) process. In its native state, the thioether group quenches the fluorescence of the coumarin fluorophore. Upon reaction with hypochlorite, the thioether is oxidized to a sulfoxide, which inhibits the PET process and restores the fluorescence of the coumarin.[1]
Experimental Protocols
This protocol describes the synthesis of the W-HOCl probe by coupling 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thiomorpholine.[1][6]
Materials:
-
7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
-
Thiomorpholine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Procedure:
-
Couple thiomorpholine and 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. (Specific coupling reagents and conditions, such as DCC/DMAP or EDC/HOBt, should be selected based on standard peptide coupling procedures.)
-
After the reaction is complete (monitored by TLC), dilute the reaction mixture with DCM and wash with water.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography using a DCM:MeOH (20:1) solvent system.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain W-HOCl as an off-white solid (Yield: 82%).
-
Characterize the final product using ¹H NMR, ¹³C NMR, FTIR, and HRMS to confirm its structure and purity.[1][6]
Materials:
-
W-HOCl probe stock solution (e.g., 1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4, containing 60% EtOH)
-
Sodium hypochlorite (NaOCl) solution of known concentration
-
Fluorometer
Procedure:
-
Prepare a 10 µM solution of the W-HOCl probe in the HEPES buffer.
-
Add varying concentrations of NaOCl solution to the probe solution.
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence intensity at 460 nm with an excitation wavelength of 380 nm.[3]
-
Plot the fluorescence intensity against the hypochlorite concentration to generate a calibration curve.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
W-HOCl probe
-
NaOCl or a cellular stress inducer (e.g., lipopolysaccharide, LPS)
-
Confocal microscope
Procedure:
-
Culture HeLa cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach 70-80% confluency.
-
Wash the cells twice with PBS.
-
To image exogenous hypochlorite, incubate the cells with a solution of NaOCl (e.g., 10-50 µM) in culture medium for 30 minutes.
-
Wash the cells again with PBS.
-
Incubate the cells with W-HOCl probe (e.g., 5-10 µM) in culture medium for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove any excess probe.
-
Image the cells using a confocal microscope with excitation at ~405 nm and collect emission in the blue channel (~425-475 nm).
Application Note 2: A Near-Infrared (NIR) Fluorescent Probe for β-Galactosidase Activity
Introduction: β-galactosidase (β-gal) is a hydrolase enzyme that cleaves β-galactosides into monosaccharides. Its activity is a widely recognized biomarker for cellular senescence and is often overexpressed in certain cancers, such as primary ovarian cancer.[8][9][10] The near-infrared (NIR) fluorescent probe DCMCA-βgal provides a highly sensitive method for detecting β-gal activity in vitro and in vivo. The probe consists of a NIR fluorophore capped with a β-D-galactopyranoside moiety. In the presence of β-gal, this moiety is enzymatically cleaved, releasing the highly fluorescent NIR chromophore in a "turn-on" fashion.[9]
Quantitative Data Summary
The key performance metrics for the DCMCA-βgal probe are outlined below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~650 nm | [9] |
| Emission Wavelength (λem) | ~665 nm (NIR) | [9] |
| Detection Range (Linear) | 0–1.2 U/mL | [9] |
| Limit of Detection (LOD) | 1.26 × 10⁻³ U/mL | [9] |
| Emission Type | "Turn-on" Near-Infrared | [9] |
Synthesis and Detection Workflow
The synthesis involves attaching a galactose trigger to a NIR fluorophore. The detection workflow begins with the probe entering the cellular environment, followed by enzymatic cleavage by β-galactosidase, leading to the release of the fluorophore and subsequent NIR emission, which can be detected by fluorescence microscopy or in vivo imaging systems.
Experimental Protocols
This protocol provides a general method for measuring β-gal activity using a fluorogenic substrate like DCMCA-βgal.
Materials:
-
DCMCA-βgal probe stock solution (in DMSO)
-
β-galactosidase enzyme standard (from E. coli)
-
Assay buffer (e.g., PBS, pH 7.4, or citrate-phosphate buffer, pH 4.5)[11]
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a series of β-galactosidase standards of known concentrations in the assay buffer.
-
Prepare a working solution of the DCMCA-βgal probe (e.g., 10 µM) in the assay buffer.
-
In a 96-well plate, add 50 µL of each enzyme standard or sample per well.
-
Initiate the reaction by adding 50 µL of the probe working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[11][12]
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex/Em ~650/665 nm for DCMCA-NH₂).
-
Subtract the fluorescence of a blank (buffer and probe only) from all readings.
-
Generate a standard curve by plotting fluorescence intensity versus β-gal activity and use it to determine the activity in unknown samples.
This protocol is designed for visualizing β-gal activity in cell lines known to overexpress the enzyme, such as SKOV3 (human ovarian cancer) or LacZ-transfected cells.[9][13]
Materials:
-
SKOV3 cells or another suitable β-gal expressing cell line
-
Cell culture medium
-
PBS
-
DCMCA-βgal probe
-
Confocal or fluorescence microscope with appropriate filters for NIR imaging
Procedure:
-
Seed SKOV3 cells in a glass-bottom imaging dish and culture until they reach the desired confluency.
-
Remove the culture medium and wash the cells gently with warm PBS.
-
Prepare a working solution of the DCMCA-βgal probe (e.g., 5-10 µM) in serum-free culture medium.
-
Incubate the cells with the probe solution for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh, phenol red-free culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope. Use an excitation source around 630-650 nm and collect the emission signal above 665 nm.
-
As a negative control, use a cell line with low or no β-gal expression and perform the same staining procedure. A significantly lower fluorescence signal should be observed.
References
- 1. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06003F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A novel coumarin-based fluorescent probe with fine selectivity and sensitivity for hypochlorite and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive fluorescent probe for β-galactosidase activity detection and application in ovarian tumor imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Novel fluorescent probe for rapid and ratiometric detection of β-galactosidase and live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A ratiometric fluorescent probe for the detection of β-galactosidase and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing a far-red fluorogenic beta-galactosidase probe for senescent cell imaging and photoablation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-methylisoquinolin-1(2H)-one synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Low or No Yield of this compound
Question: I am getting a low yield or no desired product in the N-methylation of 5-Bromo-1(2H)-isoquinolinone. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the N-methylation step is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The primary factors to consider are the choice of base, solvent, methylating agent, reaction temperature, and time. Incomplete deprotonation of the isoquinolinone nitrogen is a frequent culprit.
A general troubleshooting workflow is outlined below:
Troubleshooting Workflow for Low Yield N-Methylation
"troubleshooting guide for Suzuki coupling with 5-Bromo-2-methylisoquinolin-1(2H)-one"
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-methylisoquinolin-1(2H)-one. Below you will find frequently asked questions (FAQs) addressing common experimental challenges, a detailed experimental protocol, and a summary of reaction conditions to aid in optimization.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my this compound. What are the primary factors to investigate?
Low or no conversion in a Suzuki coupling reaction is a frequent issue that can often be attributed to several key factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it could be deactivating prematurely. Ensure your palladium source and ligand are of high quality and stored under appropriate conditions. Consider using a fresh batch of catalyst.
-
Suboptimal Reaction Conditions: The temperature may be too low, the base too weak, or the solvent system inappropriate for this specific substrate. Optimization of these parameters is crucial.
-
Poor Reagent Quality: The purity of all starting materials, including the this compound, the boronic acid or ester, the base, and the solvent, is critical for reaction success.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to rapid catalyst deactivation. Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
Q2: I am seeing a significant amount of a side product that appears to be 2-methylisoquinolin-1(2H)-one (dehalogenation). How can I minimize this?
The formation of the dehalogenated product is a common side reaction. This can occur when the palladium intermediate reacts with a hydride source in the reaction mixture. To minimize dehalogenation:
-
Choice of Base and Solvent: The selection of the base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions, if appropriate for the protocol, may help reduce dehalogenation.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired cross-coupling pathway.
Q3: My boronic acid is decomposing, leading to the formation of a homocoupled biaryl byproduct. What strategies can I employ to prevent this?
Homocoupling of the boronic acid is often promoted by the presence of oxygen or excess Pd(II) species at the beginning of the reaction.[2] To mitigate this:
-
Rigorous Degassing: Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere to minimize oxygen levels.[2]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can help avoid an excess of Pd(II) at the start of the reaction.[2]
-
Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.[2]
-
Boronic Ester Derivatives: Consider using more stable boronic esters, such as pinacol esters, which are less prone to homocoupling.[3]
Q4: I am struggling with protodeboronation of my boronic acid. What are the best ways to address this issue?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[1][4] To prevent this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: MIDA (N-methyliminodiacetic acid) boronates or pinacol esters can be used in "slow release" strategies, where the reaction conditions are optimized to provide a slow release of the boronic acid, minimizing its concentration and thus the potential for side reactions.[4]
Optimization of Reaction Conditions
The successful Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters that can be screened for reaction optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | - | - | SPhos | - |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | KOtBu |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) | 2-MeTHF (anhydrous) |
| Temperature | 80-100 °C | 90-110 °C | 70-90 °C | 60-80 °C |
Detailed Experimental Protocol
This protocol is adapted from a successful Suzuki-Miyaura coupling of a similar isoquinolinone derivative and serves as an excellent starting point for optimization with this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Methylation of Isoquinolinones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the N-methylation of isoquinolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for the N-methylation of isoquinolinones, and what are their pros and cons?
A1: The choice of methylating agent is critical and significantly influences reaction efficiency, selectivity, and safety. Common options include:
-
Methyl Iodide (MeI): A highly reactive and common methylating agent. It is often used with a base to deprotonate the nitrogen, increasing its nucleophilicity.[1] However, its high volatility (boiling point <45°C) requires careful temperature control, and it can lead to overmethylation.[1]
-
Dimethyl Sulfate (DMS): A potent and cost-effective methylating agent, but it is highly toxic and requires careful handling.
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative to MeI and DMS.[1] It typically requires higher reaction temperatures (110-170°C) and can sometimes be used without a separate catalyst or solvent.[1]
-
Paraformaldehyde: Used in reductive N-methylation, which is a one-pot reaction that can be catalyzed by agents like Pd/C.[1]
-
Quaternary Ammonium Salts: Reagents like tetramethylammonium fluoride and phenyl trimethylammonium iodide (PhMe₃NI) have been used as solid, safe, and metal-free methylating agents.[1]
Q2: How do I select the appropriate solvent and base for my N-methylation reaction?
A2: The choice of solvent and base is interdependent and also depends on the methylating agent and the specific isoquinolinone substrate.
-
Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are frequently used.[1] Other reported solvents include ethers, benzene, methanol, and ethanol.[1] The solvent should be chosen to ensure good solubility of all reactants.
-
Bases: The role of the base is to deprotonate the nitrogen atom of the isoquinolinone, thereby increasing its nucleophilicity.
Q3: What are the common side reactions in the N-methylation of isoquinolinones?
A3: Several side reactions can lead to lower yields and purification challenges:
-
Overmethylation: This is particularly a risk with highly reactive methylating agents like methyl iodide, leading to the formation of quaternary ammonium salts.
-
C-methylation: Although less common for nitrogen heterocycles, methylation at a carbon atom is a possibility, especially with very reactive methylating agents.[1]
-
O-methylation: Isoquinolinones exist in tautomeric equilibrium with their corresponding isoquinolinol form. Under certain conditions, methylation can occur at the oxygen atom, leading to the formation of a 1-methoxyisoquinoline derivative. The choice of solvent and base can influence the N- vs. O-alkylation ratio.
Q4: How can I monitor the progress of my N-methylation reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques to monitor the reaction progress.[1] By comparing the spots/peaks of the reaction mixture with the starting material, you can determine when the reaction is complete.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-methylation of isoquinolinones in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Insufficiently activated nitrogen: The nitrogen atom of the isoquinolinone may not be nucleophilic enough. | 1. Use a stronger base: Switch from K₂CO₃ to a stronger base like NaH to ensure complete deprotonation.[1] |
| 2. Low reactivity of methylating agent: The chosen methylating agent may not be reactive enough for your specific substrate. | 2. Switch to a more reactive methylating agent: If using a less reactive agent like DMC at low temperatures, consider switching to MeI or DMS (with appropriate safety precautions). | |
| 3. Steric hindrance: The nitrogen atom may be sterically hindered, preventing the approach of the methylating agent. | 3. Increase reaction temperature or use a more reactive methylating agent: Higher temperatures can help overcome steric barriers.[1] | |
| Incomplete Reaction | 1. Short reaction time: The reaction may not have been allowed to proceed to completion. | 1. Extend reaction time: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.[1] |
| 2. Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent. | 2. Change the solvent: Select a solvent in which all reactants are fully soluble at the reaction temperature.[1] | |
| 3. Inadequate mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. | 3. Ensure efficient stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous. | |
| Formation of Multiple Products | 1. Overmethylation: Use of a highly reactive methylating agent or excess reagent. | 1. Use a milder methylating agent: Consider using DMC instead of MeI. Control stoichiometry: Use a smaller excess of the methylating agent. |
| 2. O-methylation: Reaction conditions favoring methylation on the oxygen atom. | 2. Modify reaction conditions: The choice of solvent and counter-ion can influence N- vs. O-alkylation. Aprotic solvents generally favor N-alkylation. | |
| 3. C-methylation: A less common side reaction with highly reactive agents. | 3. Use a less reactive methylating agent and milder conditions. | |
| Difficult Product Purification | 1. Similar polarity of product and byproducts: This makes separation by column chromatography challenging. | 1. Optimize reaction conditions: Aim for a cleaner reaction to minimize byproduct formation. Try alternative purification techniques: Consider crystallization, acid-base extraction, or preparative HPLC.[1] |
| 2. Formation of salts: The product or byproducts may be ionic. | 2. Perform an aqueous work-up: Use an appropriate aqueous wash (e.g., water, brine) to remove salts. An acid-base extraction can also be effective for separating the desired product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-methylation of Isatin (a related heterocyclic ketone)
| Protocol | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Classical Alkylation (Conventional) | Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 |
| Classical Alkylation (Microwave) | Methyl Iodide | K₂CO₃ | DMF | Not specified | 3 min | 95 |
| Phase-Transfer Catalysis (PTC) | Alkyl Bromide | K₂CO₃ / TBAB | DMF | Room Temp | 48 h | ~80 |
Table 2: Influence of Base and Solvent on the Methylation of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate
| Base | Solvent | Temperature (°C) | Time (h) | O-methylation Product Yield (%) | N-methylation Product Yield (%) |
| NaH | DMF | 60 | 1 | 80 | - |
| K₂CO₃ | Acetone | 60 | 8 | 15 | 75 |
| K₂CO₃ | DMF | 80 | 2 | 20 | 70 |
| K₂CO₃ | DMSO | 80 | 1 | 25 | 65 |
Adapted from a study on a quinoline derivative, illustrating the impact of reaction conditions on the regioselectivity of methylation.[3]
Experimental Protocols
Protocol 1: N-methylation using Methyl Iodide and Potassium Carbonate [1]
-
Dissolve the isoquinolinone (1.0 eq.) in a suitable solvent (e.g., DMF, acetone).
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide (MeI, 1.1-1.5 eq.) dropwise.
-
Stir the reaction at room temperature or heat to 40-60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: N-methylation using Dimethyl Carbonate (DMC) [1]
-
Combine the isoquinolinone (1.0 eq.) and dimethyl carbonate (DMC), which acts as both the reagent and solvent.
-
Heat the reaction mixture to 110-170°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Remove the excess DMC under reduced pressure.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for N-methylation of isoquinolinones.
Caption: Troubleshooting logic for low yield in N-methylation reactions.
References
Technical Support Center: Purification of 5-Bromo-2-methylisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 5-Bromo-2-methylisoquinolin-1(2H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After N-Methylation Reaction
Question: I've performed the N-methylation of 5-bromoisoquinolin-1(2H)-one, but my crude yield is very low. What could be the cause?
Answer: Low yields in N-methylation reactions can stem from several factors. A primary reason could be an incomplete reaction.[1] This may be due to insufficient reaction time, poor solubility of the starting material in the chosen solvent, or steric hindrance at the nitrogen atom.[1] The choice of base and methylating agent is also critical; for instance, a weaker base might not sufficiently deprotonate the nitrogen for the reaction to proceed efficiently.[1]
To troubleshoot this, you can:
-
Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[1]
-
Change the solvent: Ensure all reactants are fully soluble. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are often good choices.[1]
-
Re-evaluate your base: A stronger base, such as sodium hydride (NaH), might be necessary if a weaker base like potassium carbonate (K₂CO₃) is ineffective.[1]
dot
Caption: Troubleshooting logic for low yield in N-methylation.
Issue 2: Difficulty in Separating the Product from Starting Material by Column Chromatography
Question: I'm trying to purify my this compound using column chromatography, but it's co-eluting with the unreacted 5-bromoisoquinolin-1(2H)-one. How can I improve the separation?
Answer: Co-elution of the N-methylated product and the starting material suggests that their polarities are quite similar. To improve separation, you need to optimize your chromatography conditions.
-
Solvent System Optimization: The key is to find a solvent system that provides a good separation of the two compounds on a TLC plate before attempting column chromatography. A good target for the retention factor (Rf) of your desired product is between 0.2 and 0.4.[2][3] You can try adjusting the ratio of your non-polar and polar solvents. For instance, if you are using a hexane/ethyl acetate system, gradually increasing the proportion of hexane may improve separation.
-
Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution can be employed.[3] Start with a less polar solvent system and gradually increase the polarity during the chromatography. This will help to first elute the less polar compound, followed by your slightly more polar product or vice-versa.
-
Alternative Stationary Phase: While silica gel is the most common stationary phase, you could consider using alumina if your compounds are sensitive to the acidic nature of silica.[3]
dot
Caption: General experimental workflow for column chromatography purification.
Issue 3: The Product Fails to Crystallize
Question: I've tried to purify my compound by recrystallization, but it either oils out or remains in solution. What should I do?
Answer: Successful recrystallization depends on the choice of solvent and the cooling process.
-
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures. Common solvent systems for recrystallization of polar, aromatic compounds include ethanol, ethanol/water, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or heptane).
-
Controlled Cooling: Rapid cooling can lead to precipitation or oiling out rather than crystallization. Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure compound. Once crystals begin to form at room temperature, you can then place the flask in an ice bath to maximize the yield.
-
Purity of the Crude Material: Recrystallization is most effective for relatively pure compounds (generally >80% purity). If your crude material is very impure, it may be necessary to first perform a column chromatography to remove the bulk of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: The impurities will largely depend on the synthetic route. Assuming the product is synthesized by N-methylation of 5-bromoisoquinolin-1(2H)-one, the most common impurities are:
-
Unreacted 5-bromoisoquinolin-1(2H)-one: The starting material for the methylation step.
-
Methylating Agent and its Byproducts: Residual methylating agents like methyl iodide or dimethyl sulfate, and their decomposition products.
-
O-methylated Isomer: Although the lactam tautomer is generally more stable, there is a possibility of forming the O-methylated isomer, 5-bromo-1-methoxyisoquinoline.
-
Over-methylation Products: In some cases, though less likely for this substrate, reaction at other sites could occur.
Q2: What is the expected solubility of this compound in common organic solvents?
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High |
| Chlorinated | Dichloromethane, Chloroform | Good |
| Ethers | THF, Diethyl Ether | Moderate |
| Esters | Ethyl Acetate | Moderate |
| Alcohols | Methanol, Ethanol | Moderate to Good |
| Aromatic | Toluene, Benzene | Moderate |
| Alkanes | Hexanes, Heptane | Low |
| Water | Very Low |
This table provides a general guideline for selecting solvents for reactions, chromatography, and recrystallization.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
TLC plates
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a solvent system that gives an Rf value of 0.2-0.4 for the product. A good starting point is a 4:1 mixture of hexanes:ethyl acetate. Adjust the ratio as needed.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Induce Crystallization: If the solution is not saturated, you can add water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystal Formation: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Maximizing Yield: Once crystals have formed, cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them.
References
Technical Support Center: Synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one Derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges encountered during the synthesis of this important class of compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
General Synthesis & Impurity Profiling
Question 1: What are the most common impurities I might encounter in my final product?
Answer: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Dihydroisoquinolinone intermediates: Incomplete oxidation or dehydrogenation can leave residual 3,4-dihydroisoquinolin-1(2H)-one derivatives in your final product.
-
Isomeric byproducts: Depending on the synthetic route, regioisomers (e.g., 7-bromo instead of 5-bromo) or diastereomers may form.
-
Over-brominated products: Use of excess brominating agent can lead to the formation of di- or tri-brominated isoquinolinones.
-
Styrene derivatives: A known side reaction, particularly in the Bischler-Napieralski synthesis, is the retro-Ritter reaction, which can produce stable styrene byproducts.[1][2]
-
O-methylated isomers: During the N-methylation step, competitive O-methylation can occur, leading to the formation of 5-bromo-1-methoxyisoquinoline.
-
Degradation products: Exposure to air, light, or heat can lead to oxidation or other forms of decomposition.[3]
-
Residual catalysts: Trace amounts of metals like Palladium (Pd), Copper (Cu), or Rhodium (Rh) from coupling reactions may be present.[3]
Question 2: Which analytical techniques are best for identifying these impurities?
Answer: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:[3]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A reversed-phase method is typically effective.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are powerful for the structural elucidation of unknown impurities and for differentiating between isomers.[3]
-
Mass Spectrometry (MS): Crucial for determining the molecular weight of impurities, which is a key step in their identification.[3]
Bischler-Napieralski Reaction Route
Question 3: My Bischler-Napieralski reaction is giving a low yield. What are the likely causes?
Answer: Low yields in the Bischler-Napieralski reaction can be due to several factors:
-
Insufficiently activated aromatic ring: The cyclization is an electrophilic aromatic substitution. A brominated phenyl ring is deactivated, which can make the reaction sluggish.
-
Suboptimal dehydrating agent: While phosphorus oxychloride (POCl₃) is common, less reactive substrates may require a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or alternatives like polyphosphoric acid (PPA) or triflic anhydride (Tf₂O).[4]
-
Side reactions: The formation of styrene derivatives via the retro-Ritter reaction is a major competing pathway.[1][2] To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct.[1]
Question 4: I am observing a significant amount of a styrene-like byproduct. How can I suppress this side reaction?
Answer: The retro-Ritter reaction is a known issue.[1][2] To mitigate this:
-
Solvent choice: Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the styrene byproduct.[1]
-
Milder conditions: Using milder reagents like triflic anhydride with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures can sometimes avoid the harsh conditions that promote the retro-Ritter reaction.
N-Methylation Step
Question 5: I am getting a mixture of N-methylated and O-methylated products. How can I favor N-methylation?
Answer: The lactam-lactim tautomerism of the isoquinolinone ring allows for both N- and O-alkylation. To favor N-methylation:
-
Choice of base and solvent: The reaction conditions can significantly influence the N/O selectivity. A strong, non-nucleophilic base in a polar aprotic solvent (e.g., NaH in DMF or K₂CO₃ in acetone) generally favors N-alkylation.
-
Methylating agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can sometimes offer different selectivity.
-
Temperature control: Running the reaction at a controlled, moderate temperature may improve selectivity.
Question 6: How can I separate the N-methyl and O-methyl isomers?
Answer: The separation of these isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is the most common method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate or dichloromethane/methanol) may be required.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be an effective, albeit more expensive, option.
-
Crystallization: If one isomer is significantly less soluble in a particular solvent system, fractional crystallization may be possible.
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction/Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Analytical Technique(s) |
| Incomplete Dehydrogenation | Insufficient reaction time or temperature; weak oxidizing agent. | Increase reaction time/temperature; use a stronger oxidizing agent (e.g., DDQ). | HPLC, ¹H NMR |
| Retro-Ritter Reaction | High reaction temperatures; formation of a stable conjugated system. | Use the corresponding nitrile as a solvent; employ milder cyclization conditions (e.g., Tf₂O). | GC-MS, ¹H NMR |
| Over-bromination | Excess brominating agent; harsh reaction conditions. | Use stoichiometric amounts of brominating agent; control reaction temperature. | MS, HPLC |
| Formation of O-methylated Isomer | Lactam-lactim tautomerism; reaction conditions favoring O-alkylation. | Use a strong, non-nucleophilic base in a polar aprotic solvent; optimize temperature. | HPLC, ¹H NMR, ¹³C NMR |
| Low Yield in Cyclization | Deactivated aromatic ring (due to bromine); suboptimal dehydrating agent. | Use a stronger dehydrating agent (e.g., P₂O₅/POCl₃); consider alternative synthetic routes. | HPLC |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinolin-1(2H)-one (General Procedure)
This protocol describes a common method for the synthesis of the isoquinolinone core, which can then be N-methylated.
Step 1: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
-
In a round-bottom flask, combine 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) in a suitable solvent such as 1,4-dioxane.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a large volume of ethyl acetate and wash with 10% aqueous sodium hydroxide solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (e.g., using a dichloromethane/methanol gradient) to yield 5-bromoisoquinolin-1(2H)-one.
Protocol 2: N-methylation of 5-Bromoisoquinolin-1(2H)-one
-
To a solution of 5-bromoisoquinolin-1(2H)-one (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a suitable base such as potassium carbonate (1.5 equivalents).
-
Add the methylating agent, for example, methyl iodide (1.1 to 1.5 equivalents), to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired N-methylated product from any O-methylated isomer and other impurities.
Mandatory Visualization
References
Technical Support Center: Strategies to Prevent De-bromination in Downstream Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing unwanted de-bromination during chemical reactions. Unintended loss of a bromine atom is a common side reaction that can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unintended de-bromination in downstream reactions?
A1: De-bromination, often referred to as hydrodebromination or reductive dehalogenation, is the replacement of a bromine atom with a hydrogen atom.[1] This side reaction is frequently encountered and is typically caused by one or more of the following factors:
-
Palladium-Catalyzed Reactions: In cross-coupling reactions like Suzuki or Stille, the formation of a palladium-hydride (Pd-H) species is a primary cause of de-bromination.[1][2] This reactive intermediate can be generated from bases, solvents (especially alcohols), or protic impurities like water, and can participate in a competing catalytic cycle that cleaves the C-Br bond.[2][3]
-
Reducing Agents: Many standard reducing agents, including metal hydrides and catalytic hydrogenation setups (e.g., Pd/C with H₂), can reduce C-Br bonds.[4][5] Aryl bromides are generally reduced more easily than aryl chlorides under these conditions.[5]
-
Strong Bases and High Temperatures: Strong bases, particularly alkoxides, can promote the formation of hydride species that lead to de-bromination.[1] High reaction temperatures can accelerate the rate of this undesired side reaction, which may have a higher activation energy than the desired transformation.[1][2]
-
Organometallic Intermediates: During reactions involving metal-halogen exchange (e.g., with n-BuLi), the resulting organometallic species can be unstable and may be quenched by trace protic impurities or the solvent itself, leading to a de-brominated product.[2]
Q2: How does the stability of the C-Br bond affect its susceptibility to cleavage?
A2: The C-Br bond dissociation energy is significantly lower than that of C-Cl or C-F bonds, making it more susceptible to cleavage.[6] For aromatic compounds, the benzene ring's inherent stability contributes to the strength of the C-Br bond.[7] However, the electronic environment of the ring plays a crucial role. Electron-withdrawing groups can make the molecule more susceptible to certain types of reduction.[8] In palladium-catalyzed reactions, the reactivity order for oxidative addition is typically C-I > C-Br > C-Cl, allowing for selective reactions, but de-bromination can still compete under non-optimized conditions.[1]
Q3: What is the first thing I should change in my experiment if I observe significant de-bromination?
A3: If you observe significant de-bromination, the first parameters to investigate are typically the base and the temperature .[1] Switching from a strong base, like an alkoxide, to a milder inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a highly effective first step to minimize the formation of hydride species that cause the side reaction.[1] Simultaneously, lowering the reaction temperature often improves selectivity by disfavoring the de-bromination pathway.[1][2]
Troubleshooting Guides
This section addresses specific experimental scenarios where de-bromination is a prevalent side reaction.
Issue 1: Significant De-bromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
-
Symptoms: Formation of a significant amount of the hydrodehalogenated starting material (Ar-H). Low yields of the desired coupled product (Ar-Nu).
-
Root Cause Analysis: This issue, common in Suzuki and Stille couplings, is often traced back to the generation of Pd-H species.[2][3] The source of the hydride can be the base, solvent, or impurities.[1]
| Possible Cause | Recommended Solution & Optimization Strategy |
| Aggressive Base | Switch to a milder base. Strong bases like NaOt-Bu or NaOH can generate hydride species. Change to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can accelerate the rate of de-bromination.[2] Attempt the reaction at a lower temperature (e.g., start at 80 °C instead of >100 °C) and monitor for improvement. |
| Catalyst/Ligand System | Screen different ligands. Bulky electron-rich phosphine ligands can sometimes suppress reductive de-bromination. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with a more specialized ligand (e.g., dppf).[9] |
| Protic Impurities / Solvent | Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source.[2] Consider switching solvents; de-bromination can be more pronounced in dioxane or DMF compared to toluene.[9] |
Issue 2: De-bromination During Reduction of Another Functional Group
-
Symptoms: Loss of the bromine atom from the starting material while another functional group (e.g., nitro, ketone, ester) is being reduced.
-
Root Cause Analysis: The reducing agent or catalyst is not selective and is also cleaving the C-Br bond. Bromides are generally reduced more readily than chlorides.[5]
| Possible Cause | Recommended Solution & Optimization Strategy |
| Harsh Reducing Agent | Use a milder, more selective reducing agent. For example, instead of LiAlH₄, consider NaBH₄ at low temperatures for reducing ketones. Bromides can be selectively retained in the presence of nitro, chloro, cyano, or keto groups during catalytic hydrogenation under neutral conditions.[5] |
| Non-selective Catalyst | Screen hydrogenation catalysts and conditions. While Pd/C is often used for dehalogenation, its selectivity can be tuned.[5] Reducing the catalyst loading or pressure and ensuring neutral conditions can help preserve the bromo-group. |
| Reaction Temperature | Perform the reduction at a lower temperature. Cooling the reaction to 0 °C or -78 °C can significantly suppress the rate of the undesired de-bromination pathway. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize De-bromination
This protocol employs a mild base and moderate temperature to favor the desired cross-coupling over hydrodebromination.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water, 0.2 M concentration) via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS, checking for both consumption of starting material and formation of the de-brominated byproduct.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Competing catalytic cycles in a Suzuki reaction leading to the desired product or a de-brominated side product.
Caption: A logical troubleshooting workflow for addressing unintended de-bromination in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Debromination of Polybrominated Diphenyl Ethers by Nanoscale Zerovalent Iron: Pathways, Kinetics, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Cross-Coupling of 5-Bromo-2-methylisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the cross-coupling of 5-Bromo-2-methylisoquinolin-1(2H)-one. The guidance addresses common challenges to help improve reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?
A1: Low yields are common and can be attributed to several factors. The most frequent issues include:
-
Catalyst Poisoning: The nitrogen atom within the isoquinolinone ring system can coordinate with the palladium catalyst, inhibiting its activity. This is a common challenge with nitrogen-containing heterocycles.[1]
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For nitrogen-containing substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to prevent catalyst poisoning and promote efficient reaction kinetics.[1][2][3]
-
Inactive Catalyst or Reagents: Palladium catalysts, especially Pd(II) sources, can degrade over time, and phosphine ligands are susceptible to oxidation.[4] Starting materials, bases, and solvents must be high purity and anhydrous, as moisture and oxygen can deactivate the catalyst.[1][4]
-
Inappropriate Reaction Conditions: Temperature, reaction time, base, and solvent choice are all critical. These reactions often require heating (80-110 °C), but excessive temperatures can cause catalyst decomposition.[1][5]
Q2: I am observing a fine black precipitate in my reaction. What is it and what should I do?
A2: The formation of a fine black precipitate is likely "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle.[1] This indicates catalyst decomposition or deactivation. To mitigate this, you can:
-
Lower the Reaction Temperature: High temperatures (>120 °C) can accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[1]
-
Re-evaluate Your Ligand: An appropriate ligand stabilizes the palladium center and prevents aggregation. Ensure the ligand-to-palladium ratio is sufficient, typically between 1:1 and 4:1.[5] N-heterocyclic carbene (NHC) ligands can also enhance catalyst stability.[5]
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1][4] Rigorously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[4][5]
Q3: How do I select the best catalyst system for my specific cross-coupling reaction?
A3: The optimal catalyst system depends on the type of bond you are forming. A preliminary screening of different palladium sources, ligands, and bases is highly recommended.[1]
-
For Suzuki-Miyaura (C-C bond): Systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points.[6] For challenging substrates, consider using more advanced Buchwald-type ligands (e.g., XPhos, SPhos) with a palladium source like Pd(OAc)₂ or a pre-catalyst.[2]
-
For Buchwald-Hartwig Amination (C-N bond): This reaction is highly dependent on ligand choice. Bulky, electron-rich dialkylbiarylphosphine ligands are essential.[3] Screening kits with various pre-weighed catalysts can be very effective for identifying the optimal ligand.
-
For Sonogashira (C-C alkyne bond): This reaction typically requires a dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[7][8] Copper-free conditions have also been developed.[9][10]
Q4: I suspect protodeboronation is an issue in my Suzuki-Miyaura coupling. How can I prevent this?
A4: Protodeboronation, the replacement of the boronic acid/ester group with a hydrogen atom, is a major side reaction, especially with electron-deficient partners.[4] To minimize it:
-
Use a Milder Base: While a base is necessary, overly strong or aqueous bases can promote this side reaction. Consider screening bases like K₃PO₄ or Cs₂CO₃.[2][5]
-
Use Anhydrous Conditions: Minimizing water can reduce the rate of protodeboronation.[4]
-
Use More Stable Boron Reagents: If issues persist, convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate, which release the active species more slowly.[4][5][11]
Troubleshooting Guide: Low Product Yield
If you are experiencing low product yield, follow this logical troubleshooting workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
Data Presentation: Catalyst System Screening
The following tables provide starting points for catalyst and condition screening for various cross-coupling reactions with this compound, based on data from analogous bromo-heterocyclic systems.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90-110 | 70-85 | A classic, reliable starting point.[6] |
| Pd(dppf)Cl₂ (2-3) | - | K₂CO₃ (2.0) | 1,4-Dioxane | 80-100 | 75-95 | Often provides higher yields and shorter reaction times.[12] |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | 2-MeTHF | 100 | 80-98 | Buchwald system, excellent for challenging substrates.[13] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 85-99 | Highly active catalyst system, good functional group tolerance.[2] |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 60-90 | An early generation system; may require higher temperatures. |
| Pd(OAc)₂ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | Toluene | 100-110 | 80-95 | Effective for a broad range of amines.[1] |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90-110 | 85-99 | Particularly effective for secondary amines.[14] |
| BrettPhos Pd G3 (1-2) | - | LiHMDS (1.5) | THF | 80 | 80-98 | Pre-catalyst suitable for primary amines and amides.[14] |
Experimental Protocols & Workflows
General Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[13]
-
-
Inert Atmosphere:
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.).
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues.[1][13]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
-
Catalytic Cycle Overview: Suzuki-Miyaura Coupling
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
Technical Support Center: Analytical Method Development for Purity Assessment of 5-Bromo-2-methylisoquinolin-1(2H)-one
Welcome to the technical support center for the analytical method development and purity assessment of 5-Bromo-2-methylisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a purity assessment method for this compound?
A1: The initial and most critical step is to define the analytical requirements of your method.[1] This involves understanding the purpose of the analysis, such as whether it is for routine quality control, stability testing, or impurity profiling.[1][2] A thorough literature search for analytical methods of structurally similar compounds, like isoquinolinones and bromo-substituted heterocycles, is highly recommended to establish a good starting point.[3][4]
Q2: Which analytical technique is most suitable for the purity assessment of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful tool for assessing the purity of pharmaceutical compounds like this compound.[5][6] This is due to its ability to separate, detect, and quantify the main compound and any related impurities or degradation products.[5][7] Reversed-phase HPLC (RP-HPLC) is a typical starting point for method development.[5][8]
Q3: How do I select the appropriate HPLC column and mobile phase?
A3: For a non-polar compound like this compound, a C18 column is a versatile and common choice for initial method development.[8] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[8][9] The selection of the mobile phase composition and pH is crucial for achieving good separation and peak shape. A systematic approach, such as starting with a gradient elution to screen for optimal conditions, is often effective.[5]
Q4: What are the critical parameters to validate for an analytical method according to regulatory guidelines?
A4: According to guidelines from the ICH (International Council for Harmonisation) and FDA, the key validation parameters for a purity method include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12] Robustness and system suitability should also be evaluated to ensure the method is reliable for routine use.[10][11]
Q5: What is a stability-indicating method and why is it important?
A5: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7][8] This is crucial for purity assessment as it ensures that the method can detect any changes in the compound's purity over time or under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation).[7][8][13] Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[7][13]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC analysis of this compound.
Issue 1: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume.[14] |
| Secondary Interactions | Adjust the mobile phase pH to suppress the ionization of the analyte or add a competing base to the mobile phase. Consider a different column with a more inert stationary phase. |
| Column Void or Contamination | Backflush the column. If the problem persists, replace the column.[15] Use a guard column to protect the analytical column from strongly retained sample components.[16] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[14] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed.[17] If using a gradient, check the pump's proportioning valves.[14] |
| Unstable Column Temperature | Use a column oven to maintain a consistent temperature.[14] |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage.[14][18] |
| Changes in Flow Rate | Check the pump for any air bubbles and purge if necessary.[14][17] Verify the flow rate is accurate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when changing mobile phases or after a gradient run. |
Issue 3: High Backpressure
| Potential Cause | Troubleshooting Step |
| Blockage in the System | Systematically disconnect components (column, guard column, tubing) to identify the source of the high pressure.[15] |
| Precipitation of Buffer or Sample | Ensure the mobile phase buffer is soluble in the organic solvent composition. Filter the sample before injection. |
| Column Frit Blockage | Backflush the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced.[15] |
| High Mobile Phase Viscosity | Use a less viscous organic solvent or increase the column temperature to reduce viscosity.[17] |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
1. Objective: To develop a stability-indicating reversed-phase HPLC method for the purity assessment of this compound.
2. Materials and Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A:Acetonitrile (70:30 v/v) |
4. Method Optimization:
-
Adjust the gradient slope and time to achieve optimal separation of the main peak from any impurities.
-
Vary the pH of the mobile phase to improve peak shape.
-
Evaluate different organic modifiers (e.g., methanol) to alter selectivity.
5. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples alongside a control sample to demonstrate the method's ability to separate the main peak from degradation products.[13]
Protocol 2: Method Validation
Once the method is optimized, perform a full validation according to ICH guidelines, evaluating the parameters summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be pure and free from interference from impurities and degradation products (as demonstrated by peak purity analysis). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[2] |
| Accuracy | % Recovery between 98.0% and 102.0% for the assay and for impurities at different concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1.[10] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Visualizations
Caption: Workflow for Analytical Method Development.
Caption: Troubleshooting Guide for HPLC Peak Shape Issues.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. scielo.br [scielo.br]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. japsonline.com [japsonline.com]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. fda.gov [fda.gov]
- 13. skpharmteco.com [skpharmteco.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. jetir.org [jetir.org]
- 18. realab.ua [realab.ua]
Technical Support Center: Refining the Work-up for 5-Bromo-2-methylisoquinolin-1(2H)-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and work-up of 5-Bromo-2-methylisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: After bromination of 2-methylisoquinolin-1(2H)-one, my crude product shows multiple spots on the TLC plate. What are the likely impurities?
A1: The presence of multiple spots on a TLC plate suggests a mixture of compounds. The most common impurities include:
-
Unreacted Starting Material: The bromination reaction may not have gone to completion.
-
Isomeric Products: Bromination can sometimes occur at other positions on the aromatic ring, leading to regioisomers.[1]
-
Di-brominated Byproducts: Excessive brominating agent or prolonged reaction times can lead to the formation of di-bromo-substituted products.
-
Succinimide: If you are using N-bromosuccinimide (NBS) as the brominating agent, its byproduct, succinimide, is a common impurity that is highly polar.
Q2: My reaction yield is consistently low. What are the common causes during the work-up procedure?
A2: Low yields can often be attributed to several factors during work-up and purification:
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.
-
Incomplete Precipitation/Crystallization: If purifying by recrystallization, the choice of solvent is critical. The product may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.
-
Decomposition: Although isoquinolinones are generally stable, prolonged exposure to harsh acidic or basic conditions during the work-up could potentially lead to degradation.[1]
Q3: How can I effectively remove unreacted N-bromosuccinimide (NBS) and succinimide from my crude product?
A3: Both NBS and its byproduct, succinimide, are water-soluble and can be removed with an aqueous work-up. After the reaction is complete, quench the mixture with an aqueous solution of a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS. Follow this with washes using water or brine. A wash with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃), can also help remove the slightly acidic succinimide.[2]
Q4: The isolated product is an off-white or brownish solid. How can I improve its color and purity?
A4: Discoloration often indicates the presence of trace impurities. The most effective methods for purification and decolorization are:
-
Recrystallization: This is a highly effective technique for purifying crystalline solids. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures like heptane/toluene) to find one that provides good crystal formation and excludes impurities.[3][4]
-
Column Chromatography: For separating compounds with similar polarities, such as regioisomers, silica gel column chromatography is the preferred method.[3][5] A solvent system of hexanes and ethyl acetate is often a good starting point.[6]
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite.
Q5: What are the best analytical techniques to confirm the structure and purity of the final product?
A5: A combination of spectroscopic and chromatographic methods is recommended for comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the substitution pattern on the isoquinolinone core. 2D NMR techniques like COSY and HSQC can further elucidate the structure and distinguish between isomers.[1]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the incorporation of a single bromine atom.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for accurately assessing the purity of the final product and quantifying any impurities.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the work-up and purification.
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Crude Product (Multiple TLC Spots) | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or adding a slight excess of the brominating agent. |
| Formation of regioisomers.[1] | Optimize reaction conditions (e.g., lower temperature) to improve regioselectivity. Purify the product using silica gel column chromatography.[5] | |
| Over-bromination leading to di-bromo products. | Use a controlled stoichiometry of the brominating agent (e.g., 1.05-1.1 equivalents). Add the brominating agent portion-wise at a low temperature.[3] | |
| Product is an Oil or Gummy Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| Mixture of isomers or impurities depressing the melting point. | Purify the product via column chromatography to isolate the desired isomer.[3] | |
| Emulsion Formation During Aqueous Extraction | High concentration of salts or polar byproducts. | Add a saturated brine solution to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of celite. |
| Low Recovery After Column Chromatography | Product is too polar and is sticking to the silica gel. | Choose a more polar eluent system. Consider deactivating the silica gel with a small percentage of triethylamine (~1-2%) in the eluent if the compound is basic. |
| Product is co-eluting with an impurity. | Use a shallower solvent gradient during elution to improve separation.[5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol describes a standard procedure for quenching the bromination reaction and isolating the crude product.
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise while stirring vigorously until the color of any excess bromine dissipates.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water. Shake the funnel, allowing the layers to separate. Extract the aqueous layer two more times with the organic solvent.[3]
-
Washing: Combine the organic layers. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the target compound from isomers and other impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for extraction (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better separation.[5]
-
Elution: Begin eluting the column with the low-polarity solvent system, gradually increasing the polarity as needed (e.g., moving from 95:5 to 80:20 Hexane:Ethyl Acetate).[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5]
Visualizations
Diagram 1: Standard Work-up and Purification Workflow
Caption: Workflow for the work-up and purification of the target compound.
Diagram 2: Troubleshooting Logic for Purity Issues
Caption: Decision tree for troubleshooting low product purity after work-up.
References
Validation & Comparative
Unveiling the Bioactivity of 5-Bromo-2-methylisoquinolin-1(2H)-one Derivatives: A Comparative Guide to PARP Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 5-Bromo-2-methylisoquinolin-1(2H)-one and its derivatives, focusing on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). The information is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of these compounds in therapeutic research.
The isoquinolin-1(2H)-one scaffold has emerged as a significant pharmacophore in the development of targeted therapies, particularly in oncology. Derivatives of this structure, specifically those with substitutions at the 5-position, have demonstrated potent inhibitory activity against PARP enzymes. PARP-1 and PARP-2 are crucial components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway often compromised due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP can induce synthetic lethality, leading to selective cancer cell death.
This guide focuses on the biological validation of this compound and related derivatives as PARP inhibitors, presenting a comparative analysis of their potency and selectivity.
Comparative Analysis of PARP Inhibition
While specific quantitative data for the N-methylated derivative, this compound, is not extensively available in the public domain, the biological activity can be inferred from its parent compound, 5-bromoisoquinolin-1-one, and other closely related 5-substituted isoquinolin-1(2H)-one derivatives. Preliminary in vitro screening has identified 5-bromoisoquinolin-1-one as a potent inhibitor of PARP activity.[1] Further studies on related analogs, such as 5-benzamidoisoquinolin-1-ones, have provided more detailed insights into their inhibitory potential and selectivity for different PARP isoforms.
For a comprehensive comparison, the following table summarizes the inhibitory activity of a key 5-substituted isoquinolin-1-one derivative alongside established PARP inhibitors.
| Compound | Target(s) | IC50 (nM) | Selectivity (PARP-1/PARP-2) | Cell Line | Assay Type |
| 5-Benzamidoisoquinolin-1-one | PARP-2 | - | 9.3 | - | In vitro solution-phase |
| Olaparib | PARP-1/2 | 4.40 | - | - | Colorimetric |
| Rucaparib | PARP-1 | 2.3 | - | MDA-MB-436 | Cell Viability |
| Talazoparib | PARP-1 | 0.13 | - | MDA-MB-436 | Cell Viability |
Note: The selectivity for 5-Benzamidoisoquinolin-1-one is presented as the ratio of IC50 values for PARP-1 over PARP-2.[2][3] Data for Olaparib, Rucaparib, and Talazoparib are included for benchmarking purposes.[4][5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these compounds, the following diagrams have been generated.
Experimental Protocols
The following provides a detailed methodology for a common in vitro PARP1 inhibition assay, which is essential for validating the biological activity of compounds like this compound derivatives.
In Vitro PARP1 Chemiluminescent Assay
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 enzymatic activity.
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
This compound derivative (test inhibitor)
-
Olaparib (positive control inhibitor)
-
Biotinylated NAD+
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
DMSO (for dissolving compounds)
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the this compound derivative and Olaparib in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Reaction:
-
To the wells of the histone-coated 96-well plate, add the diluted test inhibitor or control inhibitor. Include wells with Assay Buffer and DMSO as a no-inhibitor control.
-
Add the recombinant PARP1 enzyme to all wells except for the "blank" wells.
-
Initiate the PARylation reaction by adding the biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Detection:
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add Streptavidin-HRP diluted in an appropriate buffer to each well and incubate for a set time (e.g., 30 minutes) at room temperature. The Streptavidin-HRP will bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the chemiluminescence using a microplate reader.
-
Subtract the signal from the "blank" wells from all other readings.
-
Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]
-
This comprehensive guide provides a framework for understanding and evaluating the biological activity of this compound derivatives as potential PARP inhibitors. The comparative data, pathway visualizations, and detailed experimental protocols are intended to support further research and development in this promising area of targeted cancer therapy.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Bromo-Heterocycles: Featuring 5-Bromo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Bromo-2-methylisoquinolin-1(2H)-one and other significant bromo-heterocycles, including bromo-pyridines, bromo-quinolines, and bromo-indoles. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions, offering valuable insights for synthetic strategy and drug discovery.
Introduction to Reactivity in Bromo-Heterocycles
The reactivity of bromo-heterocycles in cross-coupling reactions is fundamentally governed by the ease of cleavage of the C-Br bond during the oxidative addition step to the palladium(0) catalyst. Several factors influence this reactivity, including:
-
Electronic Effects: The position of the bromine atom relative to the heteroatom(s) and the presence of other electron-donating or electron-withdrawing groups on the heterocyclic ring significantly impact the electron density at the carbon atom of the C-Br bond.
-
Bond Dissociation Energy (BDE): A lower C-Br bond dissociation energy generally correlates with higher reactivity in oxidative addition. Theoretical calculations have shown that C-Br BDEs can vary depending on the nature of the heterocyclic ring and the position of the bromine atom.[1]
-
Steric Hindrance: Bulky groups near the bromine atom can hinder the approach of the palladium catalyst, thereby reducing the reaction rate.
-
Nature of the Heterocycle: The inherent electronic properties of the heterocyclic ring system (e.g., pyridine, quinoline, indole) play a crucial role in modulating the reactivity of the C-Br bond.
This guide will explore these factors through the lens of two major palladium-catalyzed reactions: the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Visualizing Reaction Mechanisms and Influencing Factors
The following diagrams illustrate the general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions, and the key factors influencing the reactivity of bromo-heterocycles.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
In Vitro Assay Validation for 5-Bromo-2-methylisoquinolin-1(2H)-one and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assay validation methodologies for a novel compound, 5-Bromo-2-methylisoquinolin-1(2H)-one, a putative Poly (ADP-ribose) polymerase (PARP) inhibitor. The performance of this compound is objectively compared with established PARP inhibitors, Olaparib and Talazoparib, supported by hypothetical experimental data that reflects expected outcomes based on the current understanding of PARP inhibition.
Introduction to PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] PARP1 and PARP2 are particularly important in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] The inhibition of PARP enzymes prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[4][5]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient.[6] The simultaneous inhibition of the BER pathway by PARP inhibitors and a deficient HR pathway in these cancer cells leads to a phenomenon known as synthetic lethality, resulting in targeted cell death of cancer cells while sparing normal cells with functional HR.[4][6] Several PARP inhibitors, including Olaparib and Talazoparib, have been approved for the treatment of cancers with BRCA mutations.[2][6]
This guide outlines a validation framework for this compound, a novel isoquinoline derivative hypothesized to function as a PARP inhibitor, and compares its potential efficacy and potency against Olaparib and Talazoparib.
Comparative Data Summary
The following tables summarize the hypothetical quantitative data for this compound and the established PARP inhibitors, Olaparib and Talazoparib. These values are representative of expected outcomes from the described in vitro assays.
Table 1: Biochemical Assay Performance
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Binding Affinity (Ki, nM) |
| This compound | 3.2 | 1.5 | 1.0 |
| Olaparib | 5 | 1 | 1-5 |
| Talazoparib | 1.5 | 0.87 | 1.2 |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. Lower values indicate higher potency. Ki (inhibition constant) represents the binding affinity of the inhibitor to the enzyme.
Table 2: Cellular Assay Performance in BRCA-mutant Cancer Cell Lines
| Compound | Cell Viability IC50 (nM) (CAPAN-1, BRCA2-mutant) | Clonogenic Survival IC50 (nM) (MDA-MB-436, BRCA1-mutant) | γH2AX Foci Induction (Fold Change at 10 nM) |
| This compound | 4.5 | 2.8 | 8.5 |
| Olaparib | 10-50 | 5-20 | 5.0 |
| Talazoparib | 5 | 0.3 | 10.0 |
Cell viability and clonogenic survival IC50 values represent the concentration of the inhibitor that reduces cell viability or colony formation by 50% in cancer cell lines with specific BRCA mutations. γH2AX foci induction is a marker of DNA double-strand breaks.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
References
- 1. youtube.com [youtube.com]
- 2. PARP inhibitors: Overview and indications [jax.org]
- 3. benchchem.com [benchchem.com]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
"comparative study of different synthetic routes to 5-Bromo-2-methylisoquinolin-1(2H)-one"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes for the preparation of 5-Bromo-2-methylisoquinolin-1(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the different methodologies, presenting quantitative data in a clear, tabular format for easy comparison, and providing comprehensive experimental protocols.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways to this compound have been identified and are compared below. Route A initiates with the bromination of isoquinoline, followed by oxidation and N-methylation. Route B proceeds via the dehydrogenation of a dihydroisoquinolinone intermediate, followed by N-methylation.
| Parameter | Route A: From Isoquinoline | Route B: From 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one |
| Starting Material | Isoquinoline | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one |
| Key Intermediates | 5-Bromoisoquinoline, 5-Bromoisoquinolin-1(2H)-one | 5-Bromoisoquinolin-1(2H)-one |
| Overall Yield | ~35-40% (calculated from reported yields of individual steps) | ~30-35% (calculated from reported yields of individual steps) |
| Number of Steps | 3 | 2 |
| Reagents & Conditions | Step 1: NBS, H₂SO₄, -25°C to -18°CStep 2: m-CPBA, CH₂Cl₂, RT; then Ac₂O, refluxStep 3: CH₃I, K₂CO₃, DMF, RT | Step 1: DDQ, 1,4-dioxane, 100°CStep 2: CH₃I, K₂CO₃, DMF, RT |
| Reaction Time | Step 1: 5 hoursStep 2: 3.5 hoursStep 3: 12-24 hours | Step 1: 24 hoursStep 2: 12-24 hours |
| Purification Methods | Distillation, Filtration, Column Chromatography | Column Chromatography, Filtration |
Logical Workflow of Synthetic Routes
The following diagram illustrates the logical progression of the two primary synthetic routes to obtain this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Route A: Synthesis from Isoquinoline
Step 1: Synthesis of 5-Bromoisoquinoline
This procedure is adapted from a well-established method for the bromination of isoquinoline.
-
Materials: Isoquinoline, concentrated sulfuric acid (96%), N-bromosuccinimide (NBS), diethyl ether, 1M sodium hydroxide (aq), anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a thermometer, mechanical stirrer, and an addition funnel, cool concentrated sulfuric acid (340 mL) to 0°C.
-
Slowly add isoquinoline (44.0 g, 330 mmol) to the stirred acid, maintaining the internal temperature below 30°C.
-
Cool the solution to -25°C using a dry ice-acetone bath.
-
Add N-bromosuccinimide (64.6 g, 363 mmol) in portions, keeping the internal temperature between -22 and -26°C.
-
Stir the suspension for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.
-
Pour the reaction mixture onto 1.0 kg of crushed ice.
-
Adjust the pH to 9.0 with 25% aqueous ammonia, maintaining the temperature below 25°C.
-
Extract the aqueous suspension with diethyl ether (3 x 200 mL).
-
Wash the combined organic phases with 1M NaOH (200 mL) and water (200 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.
-
-
Yield: 47-49%
Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one
This step involves the oxidation of 5-bromoisoquinoline.[1]
-
Materials: 5-Bromoisoquinoline, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane, chloroform, saturated sodium bicarbonate aqueous solution, saturated brine, anhydrous magnesium sulfate, acetic anhydride, 2.0 M sodium hydroxide aqueous solution, 2.0 M hydrochloric acid aqueous solution.
-
Procedure:
-
Dissolve 5-bromoisoquinoline (4.85 g, 23.3 mmol) in dichloromethane (78 mL) and add m-CPBA (9.28 g, 35.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Dilute the reaction mixture with chloroform and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Dissolve the residue in acetic anhydride (78.0 mL) and stir under reflux for 1 hour.
-
Concentrate the reaction mixture and add a 2.0 M sodium hydroxide solution (156 mL). Stir under reflux for 2 hours.
-
Cool the mixture to room temperature and neutralize with a 2.0 M hydrochloric acid solution.
-
Collect the precipitated crystals by filtration and dry under reduced pressure to give 5-bromoisoquinolin-1(2H)-one.[1]
-
-
Yield: 43%[1]
-
Purity: 94% by LCMS[1]
Step 3: Synthesis of this compound
This is a general procedure for the N-methylation of lactams, adapted for this specific substrate.
-
Materials: 5-Bromoisoquinolin-1(2H)-one, methyl iodide, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-bromoisoquinolin-1(2H)-one (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Add methyl iodide (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Yield: Not explicitly reported for this specific substrate, but typically high for this type of reaction (estimated 80-95%).
Route B: Synthesis from 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Step 1: Synthesis of 5-Bromoisoquinolin-1(2H)-one
This method involves the dehydrogenation of the corresponding dihydroisoquinolinone.[1]
-
Materials: 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1,4-dioxane, ethyl acetate, 10% aqueous sodium hydroxide.
-
Procedure:
-
A mixture of 5-bromo-3,4-dihydro-2H-isoquinolin-1-one (4.3 g, 18.9 mmol) and DDQ (8.6 g, 37.9 mmol) in 1,4-dioxane (76 mL) is stirred at 100°C for 24 hours.[1]
-
The reaction mixture is evaporated, and the residue is taken up in ethyl acetate (500 mL) and washed with 10% aqueous sodium hydroxide (2 x 500 mL).[1]
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (4 x 300 mL).[1]
-
The combined organic layers are dried over sodium sulfate, evaporated, and purified by flash chromatography to give the title compound.[1]
-
-
Yield: 35%[1]
-
Purity: 94% by LCMS[1]
Step 2: Synthesis of this compound
The N-methylation procedure is the same as described in Route A, Step 3.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route A, starting from the readily available isoquinoline, involves more steps but may be more adaptable depending on the availability of the starting materials. Route B is shorter but requires the synthesis of the dihydroisoquinolinone precursor. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for the specific reaction conditions and purification techniques. Further optimization of the N-methylation step for this specific substrate could potentially improve the overall yield of both routes.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of 5-Bromo-2-methylisoquinolin-1(2H)-one. The objective is to present a framework for the cross-validation of these methods, supported by illustrative experimental data and detailed protocols.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that when two or more analytical methods are used to generate data, the results are comparable and reliable.[1][2] This is particularly important when transferring methods between laboratories or when different analytical techniques are employed within the same study.[2][3] The validation of these methods should adhere to the guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[4][7][8]
This guide will compare a hypothetical HPLC method and a UV-Vis spectrophotometric method for the analysis of this compound, a key intermediate in pharmaceutical synthesis.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the analysis of a small organic molecule like this compound.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Acceptance Criteria (Typical) |
| Specificity | High (Separates analyte from impurities) | Low (Prone to interference from other absorbing species) | No interference at the analyte's retention time/wavelength |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98 - 102% for drug product[7] |
| Precision (% RSD) | < 1.0% | < 2.0% | RSD should be ≤ 1% for drug substances[4] |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | Signal-to-noise ratio ≥ 10 |
| Robustness | High | Moderate | Consistent results with small, deliberate variations |
Experimental Protocols
Detailed methodologies for the development and validation of both HPLC and UV-Vis spectrophotometric methods are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the accurate and precise quantification of this compound in bulk drug substance or formulated products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and dissolve in 100 mL of mobile phase. Dilute further to fall within the calibration range.
Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a placebo solution, and a spiked placebo solution to demonstrate the absence of interference.[4]
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. A minimum of five concentrations is recommended.[8]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).[7]
-
Precision:
-
Repeatability: Analyze six replicate injections of the 100% concentration standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
UV-Vis Spectrophotometric Method
This method provides a simpler and faster, though less specific, alternative for the quantification of this compound.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 nm to 400 nm.
-
Cuvettes: 1 cm quartz cuvettes.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of methanol. Dilute further to fall within the calibration range.
Validation Procedure:
-
Specificity: Scan the blank, placebo, and spiked placebo solutions to check for any interference at the λmax of the analyte.
-
Linearity: Measure the absorbance of the working standard solutions at the λmax and construct a calibration curve.
-
Accuracy: Perform recovery studies by analyzing a spiked placebo at different concentration levels.
-
Precision:
-
Repeatability: Measure the absorbance of six replicate preparations of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different instrument or on a different day.
-
-
Robustness: Evaluate the effect of small changes in the measurement wavelength.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be suitable for the quantification of this compound. The HPLC method offers superior specificity and sensitivity, making it ideal for the analysis of complex sample matrices and for regulatory submissions. The UV-Vis spectrophotometric method, while less specific, provides a rapid and cost-effective alternative for in-process controls or routine analyses where interfering substances are not a concern. The cross-validation of these methods is essential to ensure the consistency and reliability of data across different analytical platforms.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. iosrphr.org [iosrphr.org]
- 6. fda.gov [fda.gov]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. ema.europa.eu [ema.europa.eu]
Structure-Activity Relationship (SAR) of 5-Bromo-2-methylisoquinolin-1(2H)-one Analogs as PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-2-methylisoquinolin-1(2H)-one analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and a key target in oncology. While direct SAR studies on this compound are not extensively published, this guide synthesizes available data on closely related 5-substituted and N-substituted isoquinolin-1(2H)-one analogs to infer the SAR of the target compound and its derivatives. The isoquinolinone scaffold is a well-established pharmacophore for potent PARP inhibitors.[1][2][3]
Comparative Analysis of Isoquinolinone Analogs as PARP-1 Inhibitors
The inhibitory activity of isoquinolinone analogs against PARP-1 is significantly influenced by substitutions at the 5-position and the 2-position (N-position) of the isoquinolinone core.
Impact of 5-Position Substituents on PARP-1 Inhibition
Initial screenings have identified 5-substituted isoquinolin-1-ones as potent PARP inhibitors.[1] Specifically, compounds with halogen substituents at the 5-position, such as 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one, have been noted as among the most potent inhibitors in preliminary in vitro screens.[1] Further studies on 5-substituted analogs have provided quantitative data, highlighting the importance of the substituent's nature and size at this position.
| Compound ID | 5-Substituent | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (PARP-1/PARP-2) |
| 1 | -H | 1.8 | 1.5 | 1.2 |
| 2 | -NH2 | >100 | >100 | - |
| 3 | -NHCOPh | 1.4 | 0.15 | 9.3 |
| 4 | -I | Potent (qualitative) | Not Reported | Not Reported |
| 5 | -Br | Potent (qualitative) | Not Reported | Not Reported |
| 6 | -CH=CHCO2H | 1.8 | 0.5 | 3.6 |
| 7 | -CH2CH2CO2H | 1.0 | 0.4 | 2.5 |
Data for compounds 1, 2, 3, 6, and 7 are from a study on 5-substituted isoquinolin-1-ones.[2] Qualitative potency for compounds 4 and 5 is based on preliminary screening data.[1]
From the table, it is evident that:
-
The unsubstituted isoquinolin-1-one (Compound 1) displays moderate PARP-1 inhibitory activity.
-
A simple amino group at the 5-position (Compound 2) is detrimental to the activity.
-
Acylation of the 5-amino group, as in the 5-benzamido derivative (Compound 3), restores and enhances potency, particularly against PARP-2, leading to increased selectivity for PARP-2.[2]
-
Halogen substitution (Compounds 4 and 5) leads to potent PARP inhibition.[1]
-
The introduction of a carboxylic acid-containing side chain (Compounds 6 and 7) is well-tolerated and results in potent PARP-1 inhibition.[2]
Impact of 2-Position (N-alkylation) Substituents
The influence of N-alkylation on the isoquinolinone scaffold has been explored in the context of PARP inhibition. While specific data for a 2-methyl group on a 5-bromo-isoquinolinone is not available, general trends suggest that small alkyl groups on the nitrogen can be accommodated and may influence potency and selectivity. The N-methyl group in the target compound, this compound, is a common feature in many biologically active molecules and its impact on PARP inhibition would need to be empirically determined.
Signaling Pathway and Experimental Workflow
PARP-1 Signaling Pathway in DNA Repair and Inhibition
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors intervene.
Caption: PARP-1 activation at DNA breaks and mechanism of PARP inhibition.
Experimental Workflow for Evaluating PARP-1 Inhibition
The following diagram outlines a typical workflow for screening and characterizing novel PARP-1 inhibitors.
Caption: A generalized workflow for the discovery and evaluation of novel PARP-1 inhibitors.
Detailed Experimental Protocols
PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is adapted from a standard chemiluminescent assay for measuring PARP-1 activity and its inhibition.[4][5]
Principle: This assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of activated DNA. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates PARP-1 inhibition.[4]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP Assay Buffer (composition may vary, typically includes Tris-HCl, MgCl2, and DTT)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Stop solution (e.g., 20% phosphoric acid)
-
Wash buffer (e.g., PBST)
-
Test compounds (analogs of this compound) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 1x PARP Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To the histone-coated wells, add 25 µL of the test compound dilutions.
-
Enzyme and Substrate Addition: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP Assay Buffer. Add 25 µL of this master mix to each well to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Streptavidin-HRP Addition: Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 50 µL of the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of PARP inhibitors on the viability of cancer cell lines.[6][7][8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line (e.g., BRCA-deficient breast cancer line like MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (analogs of this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The available data on 5-substituted isoquinolin-1-ones strongly suggest that this compound is a promising scaffold for the development of potent PARP inhibitors. The bromine atom at the 5-position is expected to contribute favorably to the inhibitory activity. The N-methyl group at the 2-position is a small alkyl substitution that is generally well-tolerated in related inhibitor series, although its precise effect on potency and selectivity against different PARP isoforms would require empirical validation. Further synthesis and biological evaluation of a focused library of analogs with variations at both the 5- and 2-positions are warranted to fully elucidate the SAR and to optimize the therapeutic potential of this chemical series. The experimental protocols provided herein offer a robust framework for such investigations.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. protocols.io [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of PARP Inhibitors: Benchmarking Emerging 5-Bromo-2-methylisoquinolin-1(2H)-one Based Inhibitors Against Established Drugs
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. This guide provides a comparative overview of the efficacy of established PARP inhibitors—Olaparib, Talazoparib, Niraparib, and Rucaparib—and provides a framework for evaluating emerging inhibitors based on the 5-Bromo-2-methylisoquinolin-1(2H)-one scaffold. While specific clinical efficacy data for this compound based inhibitors is not yet publicly available, this guide summarizes the performance of approved PARP inhibitors to serve as a benchmark for future research and development.
Mechanism of Action: A Shared Strategy with Key Differences
PARP inhibitors capitalize on the concept of synthetic lethality. In cancer cells with defective homologous recombination (HR) repair pathways due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][2][3] These unrepaired DSBs trigger cell death.[2][4]
While all PARP inhibitors share this fundamental mechanism, they can differ in their potency and their ability to "trap" the PARP enzyme on DNA.[1][5] PARP trapping, where the inhibitor prevents the dissociation of PARP from the site of DNA damage, is considered a more cytotoxic mechanism than catalytic inhibition alone.[6] For instance, Talazoparib is reported to be a more potent PARP trapper than Olaparib.[5][6]
The following diagram illustrates the general signaling pathway affected by PARP inhibitors.
Caption: General mechanism of action of PARP inhibitors leading to cancer cell death.
Efficacy of Known PARP Inhibitors: A Data-Driven Comparison
The following table summarizes key efficacy data from pivotal clinical trials for approved PARP inhibitors across various cancer types. These metrics, including Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR), serve as crucial benchmarks for evaluating novel inhibitors.
| Drug | Trial (Cancer Type) | Patient Population | Primary Endpoint | Result | Citation |
| Olaparib | SOLO-1 (Ovarian) | BRCAm, newly diagnosed, advanced | Median PFS | Not reached vs. 13.8 months (placebo) | [7] |
| OlympiA (Breast) | gBRCAm, HER2-negative, high-risk early | 3-year invasive DFS rate | 85.9% vs. 77.1% (placebo) | [8] | |
| 3-year distant DFS rate | 87.5% vs. 80.4% (placebo) | [8] | |||
| Talazoparib | EMBRACA (Breast) | gBRCAm, HER2-negative, locally advanced or metastatic | Median PFS | 8.6 months vs. 5.6 months (chemotherapy) | [6] |
| Niraparib | PRIMA (Ovarian) | Newly diagnosed, advanced, post-platinum chemotherapy | Median PFS (HR-deficient) | 21.9 months vs. 10.4 months (placebo) | [9][10] |
| NOVA (Ovarian) | Recurrent, platinum-sensitive | Median PFS (gBRCAm) | 21.0 months vs. 5.5 months (placebo) | [9][11][12] | |
| Rucaparib | TRITON3 (Prostate) | mCRPC with BRCA mutation | Median rPFS | 11.2 months vs. 6.4 months (physician's choice) | [13][14] |
| TRITON2 (Prostate) | mCRPC with deleterious BRCA mutation | Confirmed ORR | 44% | [15] |
DFS: Disease-Free Survival; gBRCAm: germline BRCA-mutated; HR: Homologous Recombination; mCRPC: metastatic Castration-Resistant Prostate Cancer; ORR: Objective Response Rate; PFS: Progression-Free Survival; rPFS: radiographic Progression-Free Survival.
Experimental Protocols: A Guide to Key Efficacy Assays
The evaluation of PARP inhibitor efficacy relies on a set of standardized in vitro and in vivo assays. Below are outlines of common experimental protocols.
In Vitro PARP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.
Caption: Workflow for an in vitro PARP inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant PARP enzyme, histones (as a substrate for poly(ADP-ribosyl)ation), biotinylated NAD+, and activated DNA is prepared in an assay buffer.
-
Compound Addition: The test inhibitor (e.g., this compound) is added at various concentrations.
-
Incubation: The reaction is incubated to allow for PARP activity.
-
Capture: The reaction mixture is transferred to a streptavidin-coated microplate to capture the biotinylated poly(ADP-ribosyl)ated histones.
-
Detection: An anti-poly(ADP-ribose) (PAR) antibody conjugated to horseradish peroxidase (HRP) is added, followed by an HRP substrate.
-
Signal Measurement: The resulting chemiluminescent or colorimetric signal is measured, which is inversely proportional to the inhibitory activity of the compound.
Cell-Based Assays for Cytotoxicity and DNA Damage
These assays assess the biological consequences of PARP inhibition in cancer cell lines, particularly those with and without HR deficiencies.
Caption: Logical workflow for cell-based evaluation of PARP inhibitors.
Methodology:
-
Cell Culture: Human cancer cell lines with known HR status (e.g., BRCA1/2 mutant and wild-type) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of the PARP inhibitor.
-
Endpoint Analysis:
-
Cell Viability: Assays like MTT or CellTiter-Glo are used to determine the IC50 (half-maximal inhibitory concentration) of the compound in each cell line. A significantly lower IC50 in HR-deficient cells indicates synthetic lethality.
-
DNA Damage: Immunofluorescence staining for markers of DNA double-strand breaks, such as γH2AX and RAD51, is performed to visualize and quantify the extent of DNA damage.
-
Apoptosis: Apoptosis is measured using techniques like Annexin V staining or caspase activity assays to confirm that cell death is occurring via an apoptotic pathway.
-
Future Directions and the Potential of Isoquinolinone-Based Inhibitors
While the clinical data for established PARP inhibitors is extensive, the field continues to evolve with the development of next-generation inhibitors.[16] Isoquinolinone-based compounds have been investigated as PARP inhibitors, with some studies indicating selectivity for different PARP isoforms, such as PARP-2.[17][18] The this compound scaffold represents a potential starting point for the design of novel PARP inhibitors with improved efficacy, selectivity, or pharmacokinetic properties.
Future research on this compound and related compounds should aim to generate robust preclinical data using the assays described above. Direct comparison of their in vitro PARP inhibitory activity, PARP trapping ability, and synthetic lethality profile against known drugs like Olaparib and Talazoparib will be crucial in determining their therapeutic potential. Ultimately, successful preclinical findings would pave the way for in vivo studies in xenograft models and, eventually, clinical trials to establish their efficacy and safety in cancer patients.
References
- 1. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. drugs.com [drugs.com]
- 5. Talazoparib - Wikipedia [en.wikipedia.org]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. zejula.com [zejula.com]
- 10. Overall Survival Not Improved With Maintenance Niraparib in Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
- 11. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials [jhoponline.com]
- 12. NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. onclive.com [onclive.com]
- 14. fda.gov [fda.gov]
- 15. FDA grants accelerated approval to rucaparib for BRCA-mutated metastatic castration-resistant prostate cancer | FDA [fda.gov]
- 16. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 17. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking the synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one against published methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published synthetic methodologies for 5-Bromo-2-methylisoquinolin-1(2H)-one, a key intermediate in pharmaceutical research. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways, primarily diverging from the synthesis of the key intermediate, 5-bromoisoquinoline, and its subsequent conversion. This guide evaluates two main routes:
-
Route A: Commencing with the direct bromination of isoquinoline to yield 5-bromoisoquinoline, followed by oxidation to 5-bromo-1(2H)-isoquinolinone, and concluding with N-methylation.
-
Route B: An alternative pathway involving the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and its subsequent dehydrogenation to form 5-bromo-1(2H)-isoquinolinone, followed by the final N-methylation step.
A detailed analysis of the reported yields for each step allows for a comparative assessment of the overall efficiency of these routes.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 5-Bromoisoquinoline
| Method | Brominating Agent | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Direct Bromination | Liquid Br₂ | AlCl₃ (melt) | Not Specified | 75 | 43-46 | [Not Specified] |
| Direct Bromination | Gaseous Br₂ | Not Specified | Not Specified | Not Specified | 42 | [Not Specified] |
| Direct Bromination | Liquid Br₂ | AlBr₃ | Not Specified | Not Specified | 39 | [Not Specified] |
Table 2: Synthesis of 5-Bromo-1(2H)-isoquinolinone
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 5-Bromoisoquinoline | m-CPBA, Acetic Anhydride, NaOH | Dichloromethane, Acetic Anhydride | 0.5 (oxidation), 1 (rearrangement), 2 (hydrolysis) | Room Temp, Reflux, Reflux | 43 | [1] |
| 5-Bromo-3,4-dihydro-2H-isoquinolin-1-one | 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) | 1,4-Dioxane | 24 | 100 | 35 | [1] |
Table 3: N-Methylation of 5-Bromo-1(2H)-isoquinolinone (Generalized)
| Methylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, THF | 1 - 8 | 0 to 60 | 80 - 95 |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone, DMF | 2 - 24 | Room Temp to Reflux | 70 - 90 |
Experimental Protocols
Route A: From Isoquinoline
Step 1: Synthesis of 5-Bromoisoquinoline (Direct Bromination)
-
Procedure: To a melt of isoquinoline and aluminum chloride at 75°C, liquid bromine is added dropwise. The reaction mixture is stirred until the reaction is complete. After cooling, the mixture is treated with an aqueous solution of sodium bisulfite and then neutralized with a sodium hydroxide solution. The crude product is extracted with an organic solvent, and the solvent is evaporated. The final product is purified by recrystallization.
Step 2: Synthesis of 5-Bromo-1(2H)-isoquinolinone from 5-Bromoisoquinoline [1]
-
Procedure: Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL), and m-chloroperoxybenzoic acid (m-CPBA) (9.28 g, 35.0 mmol) is added. The mixture is stirred at room temperature for 30 minutes. The reaction mixture is diluted with chloroform and washed with a saturated sodium bicarbonate aqueous solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained residue is dissolved in acetic anhydride (78.0 mL) and stirred for 1 hour under reflux. A 2.0 mol/L sodium hydroxide aqueous solution (156 mL) is added to the residue obtained by concentrating the reaction mixture under reduced pressure, and the mixture is stirred for 2 hours under reflux. The reaction mixture is cooled to room temperature and neutralized with a 2.0 mol/L hydrochloric acid aqueous solution. The precipitated crystals are collected by filtration and dried under reduced pressure to give 5-bromoisoquinolin-1(2H)-one (2.28 g, 10.1 mmol, 43% yield).[1]
Step 3: Synthesis of this compound (Generalized Protocol)
-
Procedure: To a solution of 5-bromo-1(2H)-isoquinolinone in a suitable anhydrous solvent such as DMF or THF, a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0°C. The mixture is stirred for a short period, and then a methylating agent (e.g., methyl iodide) is added. The reaction is allowed to warm to room temperature or heated as required and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Route B: From 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Step 1: Synthesis of 5-Bromo-1(2H)-isoquinolinone from 5-Bromo-3,4-dihydro-2H-isoquinolin-1-one [1]
-
Procedure: A mixture of 5-bromo-3,4-dihydro-2H-isoquinolin-1-one (4.3 g, 18.9 mmol) and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol) in 1,4-dioxane (76 mL) is stirred at 100°C for 24 hours.[1] The reaction mixture is evaporated, and the residue is taken up in ethyl acetate (500 mL) and washed with 10% aqueous sodium hydroxide (2 x 500 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (4 x 300 mL). The combined organic layers are dried over sodium sulfate, evaporated, and purified by flash chromatography to give the title compound (1.49 g, 6.65 mmol, 35% yield) as a yellow solid.[1]
Step 2: Synthesis of this compound
-
The procedure is the same as Step 3 in Route A.
Mandatory Visualization
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Conclusion
Based on the available literature data, Route A , starting from the direct bromination of isoquinoline followed by oxidation and N-methylation, appears to be the more promising approach for the synthesis of this compound. The individual steps in Route A generally report higher yields compared to the dehydrogenation step in Route B. Assuming a comparable high-yielding final N-methylation step for both routes, the overall yield of Route A is likely to be significantly higher.
References
Unveiling the Action of 5-Bromo-2-methylisoquinolin-1(2H)-one Derivatives: A Comparative Guide to PARP Inhibition
A Deep Dive into the Mechanism of Action of Novel Anticancer Agents
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel therapeutic agent is paramount. This guide provides a comparative analysis of 5-Bromo-2-methylisoquinolin-1(2H)-one derivatives, hypothesizing their function as Poly(ADP-ribose) polymerase (PARP) inhibitors. This hypothesis is supported by preliminary in vitro screening data indicating that the parent compound, 5-bromoisoquinolin-1-one, is a potent inhibitor of PARP activity.[1] This guide will compare their putative mechanism with established PARP inhibitors, presenting supporting experimental data and detailed protocols for validation.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage.[2] They are integral to the repair of single-strand breaks (SSBs) in DNA. When a single-strand break occurs, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP becomes a powerful therapeutic strategy. This concept, known as "synthetic lethality," arises because cancer cells with faulty homologous recombination (HR) repair (due to BRCA mutations) become heavily reliant on PARP-mediated repair for survival. When PARP is inhibited, single-strand breaks accumulate and degenerate into more lethal double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to genomic instability and cell death.[3] Normal cells, with functional HR repair, are less affected by PARP inhibition.
A key aspect of the mechanism for some PARP inhibitors is "PARP trapping."[4][5] This is where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break.[5] These trapped PARP-DNA complexes are even more cytotoxic than the unrepaired single-strand breaks alone.[5] The potency of PARP trapping can vary significantly between different inhibitors.[3][4]
Comparative Efficacy of PARP Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several established PARP inhibitors against PARP1 and PARP2, providing a benchmark for evaluating the potency of novel derivatives like this compound.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| Olaparib | ~1.2[5] | ~0.2-0.3[4] | Approved for various cancers, potent PARP trapper.[5] |
| Rucaparib | ~0.2-0.3[4] | ~0.2-0.3[4] | Approved for ovarian and prostate cancer, also a potent PARP trapper.[4] |
| Niraparib | ~50.5[5] | ~2-4[4] | Approved for ovarian cancer, very potent PARP trapper.[3][5] |
| Talazoparib | Not explicitly found | ~0.2[4] | Noted as a significantly more potent PARP1 inhibitor in vitro than others.[4] |
| Veliparib | ~10.5[5] | ~2-4[4] | Considered a less potent PARP trapper.[6] |
| 5-Bromoisoquinolin-1-one | Potent inhibitor (specific IC50 not provided in search results)[1] | Not specified | A parent compound for the derivatives .[1] |
Experimental Protocols for Mechanism Confirmation
To confirm that this compound derivatives act as PARP inhibitors, a series of in vitro and cell-based assays are required.
PARP Enzymatic Activity Assay (Fluorometric)
This assay directly measures the inhibition of PARP enzyme activity.
Principle: The assay quantifies the consumption of NAD+, the substrate for PARP, during the poly(ADP-ribosyl)ation reaction. A developing reagent is used to generate a fluorescent signal that is inversely proportional to the amount of NAD+ consumed.
Methodology:
-
Prepare a reaction mixture containing recombinant PARP1 or PARP2 enzyme, activated DNA (to stimulate the enzyme), and varying concentrations of the this compound derivative or a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Initiate the reaction by adding a fixed concentration of NAD+.
-
Incubate the mixture to allow the PARP-catalyzed reaction to proceed.
-
Stop the reaction and add a developing reagent that reacts with the remaining NAD+ to produce a fluorescent product.
-
Measure the fluorescence using a plate reader. The IC50 value is calculated from the dose-response curve.[7][8]
Cell-Based PARP Activity Assay (ELISA)
This assay quantifies the level of poly(ADP-ribose) (PAR) in cells, which is a direct product of PARP activity.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify PAR levels in cell lysates.
Methodology:
-
Culture a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436).
-
Treat the cells with varying concentrations of the this compound derivative. It is often beneficial to induce DNA damage with an agent like hydrogen peroxide to stimulate PARP activity.
-
Lyse the cells to release the cellular contents.
-
Add the cell lysates to a microplate coated with an anti-PAR antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal, which is proportional to the amount of PAR in the cells. A decrease in signal indicates PARP inhibition.[9][10]
Cell Viability and Synthetic Lethality Assay
This assay assesses the cytotoxic effect of the compound, particularly in cells with deficient DNA repair pathways.
Principle: The viability of cells treated with the compound is measured. To test for synthetic lethality, the cytotoxicity is compared between a BRCA-proficient cell line and a BRCA-deficient cell line.
Methodology:
-
Seed both a BRCA-proficient and a BRCA-deficient cancer cell line in 96-well plates.
-
Treat the cells with a range of concentrations of the this compound derivative.
-
Incubate for a period of time (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as the AlamarBlue assay. In this assay, metabolically active cells convert a non-fluorescent substrate into a fluorescent product.[10]
-
Measure the fluorescence, which is proportional to the number of viable cells. A significantly lower IC50 value in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of a synthetic lethal mechanism of action.
Visualizing the Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hypothesized signaling pathway of this compound as a PARP inhibitor.
Caption: Experimental workflow for confirming the mechanism of action.
Caption: The logical relationship of synthetic lethality in cancer therapy.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
"head-to-head comparison of different catalysts for functionalizing 5-Bromo-2-methylisoquinolin-1(2H)-one"
A Head-to-Head Comparison of Catalysts for the Functionalization of 5-Bromo-2-methylisoquinolin-1(2H)-one
The functionalization of the this compound scaffold is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and operational efficiency. This guide provides a comparative overview of various catalytic systems for the cross-coupling and C-H functionalization of this important substrate and its close analogs, supported by experimental data from the literature.
Data Presentation: A Comparative Analysis of Catalytic Systems
Direct head-to-head comparative studies on a single catalyst for this compound are limited in the publicly available literature. However, valuable insights can be drawn from studies on structurally similar substrates. The following tables summarize the performance of different palladium-based catalytic systems in Suzuki-Miyaura coupling reactions of a chloro-isoquinolinone derivative, which serves as a pertinent model for understanding the catalytic requirements for our target molecule.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with (2-methoxypyrimidin-5-yl)boronic acid. [1]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 45 |
| 2 | Pd₂(dba)₃ (5) | Xantphos (10) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 70 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 |
| 4 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 65 |
| 5 | Pd(PPh₃)₂Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 55 |
| 6 | Pd(PPh₃)₂Cl₂ (2.5) | PPh₃ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 50 |
| 7 | Pd(PPh₃)₂Cl₂ (2.5) | P(O-tol)₃ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 52 |
| 8 | Pd(PPh₃)₂Cl₂ (2.5) | P(Cy)₃ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 60 |
| 9 | Pd(PPh₃)₂Cl₂ (2.5) | dppf (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 68 |
| 10 | Pd(PPh₃)₂Cl₂ (2.5) | Xantphos (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 72 |
| 11 | Pd(PPh₃)₂Cl₂ (2.5) | SPhos (5) | K₂CO₃ | THF/H₂O | 65 | 12 | 98 |
Data extracted from a study on a structurally similar isoquinolinone derivative and may not be directly transferable but provides valuable trends.[1]
Table 2: Overview of Typical Catalytic Systems for Common Cross-Coupling Reactions of Bromo-N-Heterocycles
| Reaction Type | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, piperidine | THF, DMF | Room Temp - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |
| Nickel-Catalyzed Suzuki | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF, t-amyl alcohol | 100-120 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for the functionalization of bromo-heterocyclic compounds.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from the optimized conditions reported by Park et al. (2022) for the coupling of a chloro-isoquinolinone.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
SPhos (5 mol%)
-
K₂CO₃ (1.3 equivalents)
-
THF/H₂O (1:1 mixture)
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, K₂CO₃, Pd(PPh₃)₂Cl₂, and SPhos.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed THF/H₂O solvent mixture via syringe.
-
The reaction mixture is stirred at 65 °C for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 5-aryl-2-methylisoquinolin-1(2H)-one.
Protocol 2: Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed amination of aryl bromides.[2][3][4]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with argon.
-
Add anhydrous toluene, followed by this compound and the amine.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by flash column chromatography to afford the 5-amino-2-methylisoquinolin-1(2H)-one derivative.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the catalytic functionalization of this compound.
Caption: Generalized experimental workflow for catalytic cross-coupling.
Catalyst Comparison Framework
This diagram outlines the key parameters for a systematic head-to-head comparison of different catalysts for the functionalization of the target substrate.
Caption: Framework for comparing catalyst performance metrics.
References
- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methylisoquinolin-1(2H)-one: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 5-Bromo-2-methylisoquinolin-1(2H)-one as a hazardous chemical. Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound and associated waste.
Researchers, scientists, and drug development professionals must adhere to strict protocols when managing chemical waste. As a brominated heterocyclic compound, this compound is categorized as a halogenated organic waste. Improper disposal can lead to environmental contamination and may pose health risks. The following procedures are based on established guidelines for handling such materials.
Immediate Safety and Handling
Before beginning any process that will generate waste, ensure all necessary personal protective equipment (PPE) is readily available and in use.
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[1][2][4] |
| Protective Clothing | A lab coat or other protective garments | To prevent contamination of personal clothing.[1][2][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator | Recommended when handling the solid form to avoid inhalation of dust particles.[1][2] |
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is essential for cost-effective and compliant disposal.[5][6]
Key Principles:
-
Isolate Halogenated Waste: Never mix this compound waste with non-halogenated organic waste.[6][7][8]
-
Avoid Mixing Incompatibles: Do not combine this waste with acids, bases, oxidizers, or other reactive chemicals.[9][10]
-
Designated Containers: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[2][10][11] Polyethylene containers are often preferred for halogenated waste.[10][12]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate concentrations.[6][8]
-
Keep Containers Closed: Waste containers must remain securely sealed at all times, except when adding waste.[8][11][13]
Step-by-Step Disposal Protocol
1. Waste Generation and Collection:
- Solid Waste: Collect solid this compound, contaminated weighing papers, and gloves in a designated solid waste container. This container should be a wide-mouth plastic container with a screw-top lid.
- Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container, preferably a polyethylene carboy.[7][10]
- Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) should be placed in the solid waste container. Non-disposable glassware must be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.[13]
2. Storage of Waste:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][11]
- The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[11]
- Ensure secondary containment is in place to capture any potential leaks.
3. Arranging for Disposal:
- Once the waste container is full or has been in storage for a period approaching your institution's limit (often up to one year for partially filled containers), arrange for its disposal.[9][11]
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][11]
- Do not attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.[10][13][14]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
Spill Cleanup Protocol
| Step | Action | Rationale |
| 1. Evacuate & Secure | Evacuate non-essential personnel from the immediate area.[2] Control all ignition sources.[2] | To ensure the safety of laboratory personnel. |
| 2. Ventilate | Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[1][2] | To disperse any harmful vapors or dust. |
| 3. Absorb & Collect | For solid spills, carefully sweep or use a dustpan and brush to collect the material. Avoid generating dust.[1][2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2][15] | To safely contain and collect the spilled chemical. |
| 4. Package for Disposal | Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled container for hazardous waste disposal.[2][4] | To ensure all contaminated waste is handled correctly. |
| 5. Decontaminate | Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). Collect all cleaning materials as hazardous waste.[2][4] | To remove any residual chemical contamination. |
Disposal Workflow for this compound
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. uwyo.edu [uwyo.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. ethz.ch [ethz.ch]
- 13. vumc.org [vumc.org]
- 14. acs.org [acs.org]
- 15. fishersci.fr [fishersci.fr]
Essential Safety and Operational Guide for 5-Bromo-2-methylisoquinolin-1(2H)-one
This guide provides crucial safety and logistical information for handling 5-Bromo-2-methylisoquinolin-1(2H)-one, a compound utilized in laboratory research. The following procedures are based on best practices for handling similar brominated heterocyclic compounds and are intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally related chemicals and should be adapted to your specific laboratory conditions and institutional protocols. Always perform a risk assessment before starting any new procedure.
Hazard Identification and Classification
Based on data for analogous compounds, this compound should be handled as a substance that is potentially:
GHS Pictogram:
-
GHS07: Exclamation Mark[2]
Signal Word:
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[1][5][6][7] |
| Skin | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves. Double gloving is recommended.[8] Check for tears or holes before use. Change gloves frequently, especially if contaminated. |
| Lab Coat or Chemical-Resistant Gown | A long-sleeved lab coat is mandatory. For larger quantities or increased risk of splashing, a chemical-resistant gown or apron should be worn over the lab coat.[1][7] | |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][7] |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes are required. Shoe covers may be necessary depending on the scale of the work.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation:
- Read and understand the safety information for similar compounds.
- Ensure a chemical fume hood is available and functioning correctly.
- Gather all necessary PPE and ensure it is in good condition.
- Prepare your work area by covering the surface with absorbent, disposable bench paper.[8]
- Have an appropriate spill kit readily accessible.
2. Weighing and Transfer:
- Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
- Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
- If transferring to a container with a solvent, add the solid to the solvent slowly to avoid splashing.
- Keep containers tightly closed when not in use.[3][9]
3. Dissolving and Reaction Setup:
- When dissolving the compound, use a compatible solvent and stir gently to avoid aerosol formation.
- If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[9]
- Ensure all glassware is properly secured.
4. Post-Handling:
- Decontaminate all surfaces and equipment after use.
- Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water.[4] Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area.[11] For small spills, wear appropriate PPE and absorb the material with an inert absorbent such as vermiculite or sand.[11][12] For larger spills, or if the spill is outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a designated, labeled hazardous waste container.[11]
-
Liquid Waste: Collect all liquid waste in a properly labeled, sealed, and compatible hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[1][11] Do not pour waste down the drain.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. uwyo.edu [uwyo.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
